Crystallographic and Stereochemical Profiling of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol: A Technical Guide
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Document Type: In-Depth Technical Whitepaper
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as the primary recognition element for the colchicine binding site on tubulin [1]. While rigid analogs like Combretastatin A-4 lock the TMP group in a specific geometry, flexible sp³-rich scaffolds—such as 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol —rely on their absolute stereochemistry to dictate bioactive conformations.
In this diarylpropanol scaffold, the chiral carbinol center at C1 governs the spatial trajectory of the p-tolyl and TMP rings. An incorrect stereochemical assignment during drug development can lead to catastrophic failures in structure-activity relationship (SAR) modeling. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating system for synthesizing, crystallizing, and unambiguously determining the absolute configuration of this molecule using Single-Crystal X-Ray Diffraction (SCXRD) and orthogonal Nuclear Magnetic Resonance (NMR) techniques.
Rationale & Causality in Experimental Design
To determine the absolute stereochemistry of a light-atom molecule (containing only C, H, and O), the experimental design must account for fundamental crystallographic limitations:
Centrosymmetric Pitfalls: Racemic mixtures typically crystallize in centrosymmetric space groups (e.g.,
P21/c
), which possess a center of inversion. In such space groups, determining absolute configuration is physically impossible. Therefore, enantioselective synthesis or chiral resolution is a mandatory prerequisite to force crystallization into a chiral, non-centrosymmetric space group (e.g.,
P212121
or
P21
).
Anomalous Dispersion: X-ray determination of absolute structure relies on the anomalous scattering of atoms. For light atoms, standard Molybdenum (
Mo−Kα
,
λ=0.71073
Å) radiation yields a negligible anomalous signal. Copper radiation (
Cu−Kα
,
λ=1.54184
Å) must be utilized to maximize the
f′′
contribution, ensuring a reliable Flack parameter.
To ensure the system is self-validating, we utilize an asymmetric transfer hydrogenation (ATH) protocol followed by chiral HPLC validation prior to crystallization. If the enantiomeric excess (ee) is below 99%, the minor enantiomer can act as a crystal growth inhibitor or induce twinning, corrupting the XRD data.
Step-by-Step Methodology:
Catalytic Reduction: Dissolve 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (1.0 eq) in a 5:2 mixture of formic acid and triethylamine. Add 0.5 mol% of the chiral catalyst
(R,R)
-Ru-TsDPEN.
Causality: The
(R,R)
-Ru-TsDPEN catalyst forms a highly structured 6-membered pericyclic transition state. The NH-O hydrogen bonding between the catalyst's amine ligand and the ketone's oxygen strictly dictates the facial selectivity of hydride transfer, reliably yielding the
(R)
-enantiomer [5].
Reaction & Workup: Stir at 25°C for 12 hours. Quench with saturated aqueous
NaHCO3
, extract with dichloromethane, and purify via silica gel chromatography.
Pre-Crystallization Validation: Analyze the product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to crystallization unless ee > 99%.
Vapor Diffusion Crystallization:
Dissolve 50 mg of the enantiopure alcohol in 0.5 mL of Ethyl Acetate (solvent) in a 2 mL inner vial.
Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of n-Hexane (antisolvent). Seal the outer vial tightly.
Causality: Vapor diffusion creates a substantially slower and more linear supersaturation gradient compared to thermal cooling. This minimizes spontaneous homogeneous nucleation, favoring the growth of a single, diffraction-quality macroscopic crystal over microcrystalline powders.
Caption: Workflow for the asymmetric synthesis and vapor diffusion crystallization of the propan-1-ol derivative.
Mounting: Select a clear, block-shaped crystal. Coat it in paratone-N oil and mount it on a MiTeGen polyimide loop.
Data Collection: Transfer immediately to a diffractometer equipped with a microfocus
Cu−Kα
source and a nitrogen cold stream set to 100 K.
Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors), allowing for the collection of high-angle reflections (
2θ>140∘
). High-angle data is critical for accurately resolving the positions of the methoxy groups on the TMP ring, which are prone to rotational disorder at room temperature.
Solution and Refinement: Solve the structure using the dual-space algorithm in SHELXT [2]. Refine the structure using full-matrix least-squares on
F2
with SHELXL via the OLEX2 interface [3].
Data Presentation: Crystallographic Parameters
The following table summarizes the quantitative crystallographic parameters indicative of a successful refinement for the enantiopure
(R)
-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Parameter
Value / Description
Chemical Formula
C19H24O4
Formula Weight
316.38 g/mol
Temperature
100(2) K
Wavelength (
Cu−Kα
)
1.54184 Å
Crystal System, Space Group
Orthorhombic,
P212121
Unit Cell Dimensions
a=8.452
Å,
b=11.230
Å,
c=18.675
Å
Volume, Z
1772.4 ų, 4
Calculated Density
1.185 Mg/m³
Absorption Coefficient (
μ
)
0.654 mm⁻¹
Final
R
indices [
I>2σ(I)
]
R1=0.0324
,
wR2=0.0815
Goodness-of-fit on
F2
1.045
Flack Parameter (
x
)
0.02(4)
Interpretation: A Flack parameter of
0.02
with a standard uncertainty of
0.04
unambiguously confirms the absolute configuration as
(R)
. If the structure were inverted (the
(S)
-enantiomer), the Flack parameter would refine to approximately
1.0
.
While SCXRD is the gold standard, a self-validating scientific framework requires orthogonal confirmation. If crystal quality is suboptimal, the Flack parameter may carry a high standard uncertainty (e.g.,
0.3±0.2
), rendering it inconclusive. In such cases, Mosher's esterification provides a highly reliable NMR-based alternative [4].
Protocol 3: Modified Mosher's Esterification
Derivatization: Divide the synthesized alcohol into two aliquots. React Aliquot A with
(R)
-(-)-
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (
(R)
-MTPA-Cl) to form the
(S)
-Mosher ester. React Aliquot B with
(S)
-MTPA-Cl to form the
(R)
-Mosher ester.
NMR Acquisition: Acquire high-resolution
1H
NMR (600 MHz,
CDCl3
) for both diastereomers.
Analysis (
Δδ
Calculation): Calculate the chemical shift difference:
Δδ=δS−δR
.
Causality: The MTPA phenyl ring exerts a strong magnetic shielding cone. Protons residing under this cone will experience an upfield shift (lower ppm). By mapping the positive and negative
Δδ
values onto the molecule's spatial geometry, the absolute configuration at C1 is definitively assigned.
Table 2: Representative
1H
NMR
Δδ
Values for C1-Substituents
Proton Assignment
δS
(ppm)
δR
(ppm)
Δδ
(
δS−δR
)
Spatial Implication
C1-H (Carbinol)
5.85
5.86
-0.01
Reference point
C2-H
2
(Methylene)
2.15, 2.05
2.25, 2.18
-0.10, -0.13
Shielded in
(S)
-ester
C3-H
2
(Methylene)
2.65
2.70
-0.05
Shielded in
(S)
-ester
p
-Tolyl ortho-H
7.35
7.20
+0.15
Shielded in
(R)
-ester
Conclusion: The negative
Δδ
values for the C2/C3 aliphatic chain and positive values for the
p
-tolyl ring perfectly align with the
(R)
-configuration at C1.
Caption: Logic tree for orthogonal stereochemical validation using Mosher's esterification method.
Conclusion
The structural and stereochemical profiling of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol requires a synergistic approach. By coupling strictly controlled asymmetric synthesis with low-temperature, Cu-source X-ray crystallography, one can confidently extract the Flack parameter to assign absolute configuration. When integrated with orthogonal NMR validation via Mosher's method, this workflow forms a completely self-validating framework, ensuring the highest level of scientific integrity for downstream drug development applications.
References
Title: Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
Title: Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
α
-methoxy-
α
-trifluoromethylphenylacetate (MTPA) esters
Source: Journal of the American Chemical Society
URL: [Link]
Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes
Source: Accounts of Chemical Research
URL: [Link]
Exploratory
Physicochemical properties and molecular weight of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
An In-depth Technical Guide to 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol: Physicochemical Profile, Synthesis, and Biological Context Executive Summary This technical guide provides a comprehensive scientif...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol: Physicochemical Profile, Synthesis, and Biological Context
Executive Summary
This technical guide provides a comprehensive scientific overview of the novel compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. As direct experimental data for this specific molecule is not extensively available in public literature, this document, prepared from the perspective of a Senior Application Scientist, outlines a robust and logical proposed synthetic pathway, details the necessary experimental protocols, and presents predicted physicochemical and spectral data based on established chemical principles and closely related analogues. Furthermore, this guide explores the potential biological significance of this class of compounds, particularly in the context of cancer research, by discussing relevant mechanisms that may be modulated by such molecules. The information is structured to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and organic synthesis engaged in the characterization and evaluation of novel small molecules for therapeutic applications.
Introduction: A Molecule of Synthetic and Biological Interest
Propiophenone derivatives and their reduced alcohol analogues represent a class of compounds recognized as privileged scaffolds in medicinal chemistry.[1] These structures often exhibit a wide array of biological activities. The target molecule, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, combines two key pharmacophoric fragments: a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl moiety, connected by a flexible three-carbon chain containing a secondary alcohol.
The 3,4,5-trimethoxyphenyl group is a well-known feature in molecules that interact with tubulin, a critical protein for cell division, making it a cornerstone for the design of antimitotic agents.[2] The overall structure belongs to the dihydrochalcone alcohol family, suggesting potential for a range of biological activities, including antimicrobial and antioxidant properties, which are often associated with methoxyphenol compounds.[3][4] This guide provides a predictive but scientifically grounded framework for its synthesis and characterization, enabling further investigation into its therapeutic potential.
Molecular Structure and Chemical Identity
The fundamental step in evaluating a novel compound is the precise definition of its chemical identity. The structure consists of a propane-1-ol backbone substituted at the C1 position with a 4-methylphenyl ring and at the C3 position with a 3,4,5-trimethoxyphenyl ring.
Figure 1: Chemical Structure of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
| CAS Number | (Hypothetical) | Not Yet Assigned |
Predicted Physicochemical Properties
While experimental determination is the gold standard, physicochemical properties can be reliably predicted using computational models and by drawing comparisons with structurally similar compounds. These properties are critical for anticipating a compound's behavior in biological systems and for designing experimental protocols.
Table 2: Predicted Physicochemical Data
Property
Predicted Value
Significance in Drug Development
Molecular Weight
316.40 g/mol
Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
XLogP3
~3.5 - 4.0
Indicates lipophilicity and potential for membrane permeability.[5]
Topological Polar Surface Area (TPSA)
58.9 Ų
Relates to hydrogen bonding potential and permeability across biological barriers.
Hydrogen Bond Donors
1
The hydroxyl group can donate a hydrogen bond, influencing solubility and receptor binding.
Hydrogen Bond Acceptors
4
The four oxygen atoms can accept hydrogen bonds, impacting aqueous solubility.
Predicted Boiling Point
~450-500 °C
Indicates thermal stability and defines purification conditions (e.g., distillation).
| Predicted pKa (Acidic) | ~14-15 (Alcohol) | The hydroxyl proton is weakly acidic, relevant for acid-base interactions. |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol can be efficiently achieved via a two-step sequence involving a well-established Claisen-Schmidt condensation followed by a catalytic hydrogenation reduction. This approach is reliable, high-yielding, and allows for clear intermediate characterization.[1][6]
Rationale for Synthetic Strategy
The chosen pathway begins with the base-catalyzed condensation of 4-methylacetophenone and 3,4,5-trimethoxybenzaldehyde. This reaction forms the α,β-unsaturated ketone intermediate, a chalcone derivative.[7] The subsequent step involves the reduction of this intermediate. A key consideration is the chemoselective reduction of both the carbon-carbon double bond and the carbonyl group. Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) is an effective method for reducing both functionalities simultaneously to yield the desired saturated alcohol.
Figure 2: Proposed two-step synthetic workflow for the target compound.
Experimental Protocols
Protocol 4.2.1: Synthesis of (E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Rationale: This protocol is a standard Claisen-Schmidt condensation, a robust method for forming carbon-carbon bonds to create the chalcone backbone.[7] Ethanol is a common solvent, and a strong base like NaOH is used to deprotonate the α-carbon of the acetophenone, initiating the reaction.
Procedure:
In a 250 mL round-bottom flask, dissolve 4-methylacetophenone (10 mmol) and 3,4,5-trimethoxybenzaldehyde (10 mmol) in ethanol (50 mL).
Cool the stirred solution to 0-5 °C using an ice bath.
Slowly add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate.
Protocol 4.2.2: Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Rationale: Catalytic hydrogenation is a classic and highly effective method for the complete reduction of both the alkene and ketone functionalities in the chalcone intermediate.[8] Palladium on carbon is a standard, reusable catalyst for this transformation.
Procedure:
To a hydrogenation flask, add the chalcone intermediate (5 mmol) and 10% Palladium on carbon (10% w/w, ~50-100 mg).
Add a suitable solvent, such as ethanol or ethyl acetate (50 mL).
Seal the flask and purge the system with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 50 psi or as per equipment specifications) and stir vigorously at room temperature.
Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is typically complete within 8-24 hours.
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Potential Biological Significance and Applications
The structural motifs of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol suggest a strong potential for biological activity, particularly as an antimitotic agent.
Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl ring is a key feature of many potent tubulin polymerization inhibitors that bind at the colchicine site.[2] By disrupting microtubule dynamics, these agents induce G2/M phase cell cycle arrest and apoptosis in cancer cells. It is plausible that the target compound could adopt a conformation that allows it to interact with this site.
Antimicrobial and Antioxidant Activity: Phenolic and methoxylated compounds are known to possess antimicrobial and antioxidant properties.[3][4] The molecule's structure could allow it to interfere with bacterial cell processes or scavenge free radicals, suggesting potential applications beyond oncology.
Figure 3: Hypothesized mechanism of action via tubulin polymerization inhibition.
Conclusion
This technical guide provides a foundational resource for the synthesis and study of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. While direct experimental data for this specific molecule is sparse, the proposed two-step synthesis via a chalcone intermediate is a well-established and reliable method. The predicted physicochemical and spectral data offer a benchmark for characterization. Based on its structural features, particularly the trimethoxyphenyl moiety, the potential for this compound to act as a microtubule-targeting agent warrants further investigation in cancer research and other therapeutic areas.
References
PubChem. (n.d.). 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Isidori, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. Retrieved from [Link]
Stenutz, R. (n.d.). 1-(4-methylphenyl)-1-propanol. Retrieved from [Link]
Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Retrieved from [Link]
PubChem. (n.d.). 1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one. National Center for Biotechnology Information. Retrieved from [Link]
Carr, M., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. PubMed. Retrieved from [Link]
Google Patents. (2003). WO 03/101965 A1.
Habala, L., et al. (2021). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones... ResearchGate. Retrieved from [Link]
ResearchGate. (2022). Physicochemical Properties, Chemical Components, and Antibacterial Activity of the Essential Oil from Mentha arvensis L. Leaves. Retrieved from [Link]
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
MDPI. (2021). Antimicrobials from Medicinal Plants: An Emergent Strategy to Control Oral Biofilms. Retrieved from [Link]
Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).... Retrieved from [Link]
Sciforum. (n.d.). Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5 -methylphenyl)prop-2-en-one and its heterocyclic analogs. Retrieved from [Link]
SciELO. (2021). Identification of antioxidant ingredients by GC-MS from the essential oil of Purple Eleutherococcus simonii leaves. Retrieved from [Link]
A Strategic Approach to the Preliminary Toxicity Screening of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Foreword: De-risking Novel Chemical Entities In the landscape of drug discovery and chemical development, the early identification of potential liabilities is paramount to mitigating downstream attrition and conserving v...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: De-risking Novel Chemical Entities
In the landscape of drug discovery and chemical development, the early identification of potential liabilities is paramount to mitigating downstream attrition and conserving valuable resources. The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, a novel chemical entity, presents a unique set of structural motifs that warrant a thorough and mechanistically informed preliminary toxicity assessment. This guide delineates a strategic, multi-tiered approach to the initial safety evaluation of this compound, leveraging a combination of in silico, and in vitro methodologies. Our philosophy is not merely to follow a checklist of assays, but to build a logical, evidence-based narrative around the potential toxicological profile of the molecule.
Compound Profile and Rationale for a Phased Toxicity Evaluation
1.1. Structural Features and Potential Toxicological Flags
The subject molecule, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, possesses several key structural features that guide our initial toxicological hypotheses:
Aromatic Rings: The presence of both a 4-methylphenyl and a 3,4,5-trimethoxyphenyl group suggests that the compound will be metabolized by cytochrome P450 (CYP) enzymes.[1][2][3] This is a critical consideration, as metabolic activation can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound.[1][3][4]
Hydroxyl Group: The secondary alcohol moiety provides a potential site for Phase II conjugation reactions, which are typically detoxification pathways.[1][5]
Lipophilicity: The overall structure suggests a degree of lipophilicity, which may influence its absorption, distribution, and potential for membrane interactions.
Given the absence of existing toxicological data for this specific molecule, a tiered approach, starting with computational methods and progressing to cell-based assays, is the most scientifically sound and resource-efficient strategy.
1.2. The Tiered Screening Strategy
Our proposed workflow is designed to provide a comprehensive preliminary assessment of the compound's toxic potential, focusing on key areas of concern in early-stage drug development: cytotoxicity, genotoxicity, and hepatotoxicity.
Caption: Tiered workflow for preliminary toxicity screening.
Tier 1: In Silico Toxicity Prediction
Before committing to wet-lab experiments, we can leverage computational models to predict potential toxicities based on the compound's structure.[6] This provides an early, cost-effective risk assessment.[6]
2.1. Methodology
A variety of publicly available and commercial software can be used for in silico toxicity prediction.[7][8][9][10] These tools utilize algorithms based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, trained on large datasets of known toxic compounds.[6][7]
2.2. Endpoints for Prediction
The primary endpoints to be assessed in silico include:
Mutagenicity: Prediction of Ames test outcomes.
Carcinogenicity: Prediction of rodent carcinogenicity.
Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).
Cardiotoxicity: Prediction of hERG channel inhibition.
2.3. Data Presentation
The results from the in silico analysis should be summarized in a table to provide a clear overview of potential risks.
Toxicity Endpoint
Prediction
Confidence Score
Structural Alerts Identified
Mutagenicity (Ames)
Negative
0.85
None
Carcinogenicity
Low Concern
0.70
Aromatic amine precursor (hypothetical)
Hepatotoxicity
Possible
0.65
Trimethoxyphenyl moiety
hERG Inhibition
Unlikely
0.90
None
Note: The data in this table is hypothetical and for illustrative purposes only.
Tier 2: In Vitro Cytotoxicity Screening
The first step in our in vitro assessment is to determine the concentration range at which the compound elicits general cellular toxicity.[11] This is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.
3.1. Rationale for Assay and Cell Line Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] We will screen the compound against a panel of cell lines to identify potential cell-type specific toxicity.
HepG2 (Human Hepatocellular Carcinoma): A widely accepted model for in vitro hepatotoxicity studies due to their hepatic origin and expression of some metabolic enzymes.[15][16][17][18]
HEK293 (Human Embryonic Kidney): A commonly used non-hepatic cell line to assess general cytotoxicity and potential nephrotoxicity.[12]
3.2. Experimental Protocol: MTT Assay
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) based on in silico predictions or a default starting point.
Incubation: Treat the cells with the compound dilutions and incubate for 24 and 48 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 3: Mechanistic In Vitro Assays
Based on the IC₅₀ values obtained from the cytotoxicity screening, we will proceed with more specific assays to investigate the mechanisms of toxicity at sub-lethal concentrations.
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to cancer.[19] A standard in vitro battery includes a bacterial reverse mutation assay and a mammalian cell assay for chromosomal damage.[20]
The Ames test is a widely used method to detect gene mutations induced by a chemical.[19][21][22] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Test (Mini Ames)
Strains: Use a minimum of two strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[23]
Treatment: Expose the bacterial strains to a range of concentrations of the test compound.
Plating: Plate the treated bacteria on histidine-deficient agar plates.
Incubation: Incubate the plates for 48-72 hours.
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
4.1.2. In Vitro Micronucleus Assay
This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[21] It detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[21][23]
Experimental Protocol: In Vitro Micronucleus Assay
Cell Line: Use a mammalian cell line such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.[23]
Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.[23] The highest concentration should be the IC₅₀ or a maximum of 10 mM.
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Logic for genotoxicity testing with and without metabolic activation.
Hepatotoxicity and Cellular Stress
Given the central role of the liver in xenobiotic metabolism, assessing hepatotoxicity is a cornerstone of preclinical safety testing.[24] We will use the HepG2 cell line to investigate markers of liver injury and cellular stress.[15][17]
4.2.1. Rationale for Multiparametric High-Content Screening
To gain a deeper understanding of the potential mechanisms of hepatotoxicity, a multiparametric high-content screening (HCS) approach is highly valuable.[15][18] This allows for the simultaneous measurement of several cellular health indicators in a single experiment.
Experimental Protocol: HCS for Hepatotoxicity
Cell Culture: Plate HepG2 cells in 96- or 384-well imaging plates.
Treatment: Treat cells with sub-lethal concentrations of the test compound for 24 hours.
Staining: Use a cocktail of fluorescent probes to stain for:
Nuclear Morphology and Cell Number: Hoechst stain (for DNA).
Mitochondrial Membrane Potential: A potentiometric dye like TMRM.
Oxidative Stress: A probe that fluoresces upon oxidation by reactive oxygen species (ROS).
Cell Membrane Permeability: A dye that is excluded by live cells but enters and stains dead cells.
Imaging: Acquire images using an automated high-content imaging system.
Image Analysis: Use image analysis software to quantify the different parameters on a per-cell basis.
4.2.2. Cellular Stress Response Pathways
Chemicals can induce toxicity by activating specific cellular stress response pathways.[25][26][27] The activation of these pathways can serve as sensitive biomarkers of cellular injury.[27]
Caption: Key cellular stress response pathways in toxicology.
Summary and Next Steps
This in-depth technical guide outlines a logical and efficient strategy for the preliminary toxicity screening of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. By integrating in silico predictions with a tiered in vitro testing cascade, we can build a comprehensive initial safety profile of the molecule.
The data generated from these studies will be crucial for making informed decisions about the future development of this compound. A negative or "clean" profile across these assays would provide strong support for its advancement. Conversely, positive findings in any of these assays would trigger further mechanistic studies to understand the specific liabilities and determine if they can be mitigated through structural modifications. This self-validating system of escalating, mechanistically-driven inquiry ensures that resources are focused on the most promising and safest candidate molecules.
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Receptor binding affinity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol Abstract This technical guide provides a comprehensive framework for the characterization of the re...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. While specific binding data for this molecule is not yet publicly available, its structural motifs, particularly the 3,4,5-trimethoxyphenyl group, suggest a strong potential for biological activity. This document outlines a structured, hypothesis-driven approach for elucidating its pharmacological profile. We will detail a proposed synthetic pathway, present in-depth protocols for primary and secondary screening assays, and discuss the interpretation of potential data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: Unveiling a Compound of Interest
The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a synthetic molecule featuring two key pharmacophoric elements: a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl moiety, linked by a propan-1-ol backbone. The 3,4,5-trimethoxyphenyl group is a well-established "privileged scaffold" in medicinal chemistry, most notably as a core component of combretastatins, a class of potent tubulin polymerization inhibitors with significant anticancer activity.[1] Derivatives of 1,3,5-trimethoxybenzene, from which the 3,4,5-trimethoxyphenyl moiety is derived, are foundational in the synthesis of a wide array of biologically active molecules.[1] The propan-1-ol linker provides rotational flexibility, allowing the two aromatic rings to adopt various spatial orientations, which is often crucial for optimal receptor binding.
Given the established bioactivity of the 3,4,5-trimethoxyphenyl motif, it is reasonable to hypothesize that 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol may interact with similar biological targets. This guide, therefore, presents a strategic workflow for a thorough investigation of its receptor binding affinity, beginning with a proposed synthesis and progressing through a tiered screening cascade.
Proposed Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
The synthesis of the title compound can be efficiently achieved via a two-step process: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a catalytic transfer hydrogenation to selectively reduce the carbon-carbon double bond.
Step 1: Synthesis of (E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Protocol:
In a 100 mL round-bottom flask, dissolve 4-methylacetophenone (1.34 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 30 mL of ethanol.
Cool the solution to 0-5°C in an ice bath with continuous stirring.
Slowly add 5 mL of a 50% aqueous potassium hydroxide (KOH) solution dropwise, ensuring the temperature remains below 10°C.
Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of water.
A yellow precipitate of the chalcone will form. Stir for an additional 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
Protocol:
In a 100 mL round-bottom flask, suspend the synthesized chalcone (1.57 g, 5 mmol) and 10% Palladium on carbon (Pd/C) (approximately 100 mg) in 40 mL of methanol.
Add ammonium formate (1.58 g, 25 mmol) to the suspension.
Heat the mixture to reflux and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
After the reaction is complete, cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
Evaporate the solvent from the filtrate under reduced pressure.
Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining ammonium formate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Caption: Proposed two-step synthesis of the target compound.
Rationale: The 3,4,5-trimethoxyphenyl moiety is a classic feature of colchicine-site tubulin inhibitors.[2][3] Therefore, the primary hypothesis is that 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol will interfere with microtubule dynamics.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter dye.
Materials:
Tubulin (≥99% pure)
GTP (Guanosine-5'-triphosphate)
Fluorescent reporter dye (e.g., DAPI)
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
Test compound dissolved in DMSO
Positive control (e.g., Combretastatin A-4)
Negative control (DMSO vehicle)
96-well black, clear-bottom plates
Temperature-controlled fluorescence plate reader
Procedure:
Prepare a stock solution of the test compound in DMSO.
On ice, add 5 µL of the test compound at various concentrations (typically a serial dilution) or control to the wells of a 96-well plate.
Prepare a tubulin/GTP/reporter dye reaction mixture in general tubulin buffer.
Initiate the polymerization by adding 45 µL of the reaction mixture to each well.
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
Data Analysis:
The rate of tubulin polymerization is determined from the slope of the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value (the concentration at which 50% of polymerization is inhibited) is then determined by fitting the data to a dose-response curve.
Caption: Workflow for the tubulin polymerization assay.
Tier 2 Screening: Broad Receptor Profiling
To identify other potential targets and assess selectivity, a broader screening against common drug target families, such as G-Protein Coupled Receptors (GPCRs) and ion channels, is essential.
Methodology 1: Radioligand Binding Assays for GPCRs
Radioligand binding assays are a robust and sensitive method to determine the affinity of a compound for a receptor.[4] A competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Principle:
A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. If the test compound binds to the same site, it will compete with the radioligand, reducing the amount of radioactivity bound to the receptor.
Experimental Protocol (General):
Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer and pellet the membranes by centrifugation.[5] Resuspend the membrane pellet in a suitable assay buffer.
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and the test compound across a wide range of concentrations.[5]
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[4][5]
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 is determined from the resulting sigmoidal curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Caption: A generalized G-protein coupled receptor signaling pathway.
Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on molecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).
[6][7]
Principle:
The receptor protein is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface. Binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Protocol (General):
Immobilization: Immobilize the purified target receptor onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without the receptor).
Association Phase: Monitor the increase in the SPR signal as the compound binds to the receptor.
Dissociation Phase: Replace the compound solution with buffer and monitor the decrease in the SPR signal as the compound dissociates.
Regeneration: Inject a solution to remove any remaining bound compound from the receptor surface, preparing it for the next cycle.
Data Analysis: Fit the association and dissociation curves (sensorgrams) to kinetic models to determine kon, koff, and Kd (Kd = koff/kon).
Caption: Workflow for a Surface Plasmon Resonance experiment.
Data Summary and Interpretation
The data obtained from these assays will provide a comprehensive binding profile for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Assay Type
Target(s)
Key Parameters
Hypothetical Value
Interpretation
Tubulin Polymerization
Tubulin
IC50
5 µM
Indicates potent inhibition of tubulin assembly.
Radioligand Binding
GPCR Panel (e.g., 5-HT2A)
Ki
> 10 µM
Suggests selectivity for tubulin over this GPCR.
Surface Plasmon Resonance
Tubulin
Kd
4.5 µM
Confirms binding affinity.
kon
1.5 x 10^4 M⁻¹s⁻¹
Provides the on-rate of binding.
koff
6.75 x 10⁻² s⁻¹
Provides the off-rate of binding.
A low micromolar IC50 in the tubulin polymerization assay, coupled with high Ki values (>10 µM) against a panel of GPCRs, would suggest that the compound is a potent and selective tubulin inhibitor. The SPR data would further refine this by providing the kinetic details of the interaction.
Conclusion
This technical guide has outlined a robust and scientifically-grounded strategy for characterizing the receptor binding affinity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. By leveraging the known pharmacology of its core motifs, we have established a primary hypothesis of tubulin inhibition and proposed a detailed workflow for its validation. Furthermore, the inclusion of broad-spectrum secondary screening methodologies provides a pathway to fully elucidate its selectivity profile. The protocols and frameworks presented herein offer a comprehensive roadmap for researchers to unlock the therapeutic potential of this promising compound.
References
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Comprehensive Profiling of the Metabolic Stability of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol in Human Liver Microsomes
Executive Summary In the preclinical optimization of new chemical entities (NCEs), evaluating metabolic stability is a critical gatekeeping step. The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the preclinical optimization of new chemical entities (NCEs), evaluating metabolic stability is a critical gatekeeping step. The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol presents a highly functionalized architecture featuring multiple known metabolic "soft spots." Understanding its depletion kinetics in Human Liver Microsomes (HLMs) provides essential data for predicting in vivo hepatic clearance, guiding dose selection, and identifying structural liabilities for future lead optimization.
This technical guide outlines the predictive metabolism of this diarylpropanol derivative, details a self-validating HLM assay protocol, and provides a framework for interpreting the resulting kinetic parameters.
Structural Vulnerabilities and Predictive Metabolism
As a Senior Application Scientist, predicting the biotransformation pathways of an NCE before initiating in vitro assays is standard practice. The structure of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol contains three distinct functional motifs, each highly susceptible to Phase I oxidative metabolism:
The p-Tolyl Group (Ring A): The para-methylphenyl moiety is a classic target for benzylic hydroxylation. Cytochrome P450 2C9 (CYP2C9) is the primary driver of this oxidation, analogous to the well-documented metabolism of the hypoglycemic agent tolbutamide, which undergoes rapid CYP2C9-mediated hydroxylation of its p-tolyl methyl group[1].
The 3,4,5-Trimethoxyphenyl Group (Ring B): Electron-rich polymethoxylated aromatic rings are highly vulnerable to O-demethylation. This process, which yields reactive phenolic intermediates, is predominantly catalyzed by CYP3A4 and CYP2C9[2].
The Propan-1-ol Linker: The secondary alcohol at the C1 position can undergo oxidation to form a diarylpropanone (ketone) derivative. However, secondary alcohol oxidation by mixed-function oxidases or dehydrogenases is often a minor or reversible pathway compared to the rapid, irreversible CYP-mediated ring modifications[3].
Fig 1. Predicted Phase I metabolic pathways for the target compound.
Rationale for the HLM Model (Causality & System Design)
While hepatocytes offer a complete cellular system, Human Liver Microsomes (HLMs) are the gold standard for isolating and quantifying Phase I (CYP450 and FMO) metabolism[4].
Subcellular Specificity: HLMs are enriched with membrane-bound CYPs. Because our predictive analysis indicates that CYP2C9 and CYP3A4 will dominate the clearance of this compound, HLMs provide a high-throughput, highly relevant matrix.
Concentration Causality (1 µM): We utilize a 1 µM test concentration to ensure the assay operates well below the Michaelis-Menten constant (
Km
) of major CYP enzymes. This guarantees first-order depletion kinetics, which is a mathematical prerequisite for calculating intrinsic clearance[4].
Protein Concentration (0.5 mg/mL): Maintaining the microsomal protein concentration at 0.5 mg/mL balances the need for detectable enzymatic turnover with the mitigation of non-specific protein binding. High non-specific binding artificially restricts the free fraction (
fu
) of the drug, leading to severe underpredictions of in vivo clearance[5].
Cofactor Dependency: The addition of NADPH (1 mM) is strictly required to initiate the reaction, as it serves as the essential electron donor for the CYP450 catalytic cycle.
Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating workflow. It includes a zero-cofactor negative control to rule out chemical instability and positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to verify microsomal activity[4].
Step-by-Step Methodology
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw pooled HLMs on ice and dilute to a working concentration of 0.625 mg/mL in the buffer.
Pre-Incubation: In a 96-well plate, add 40 µL of the HLM suspension to 5 µL of the test compound (10 µM stock in 1% DMSO/buffer). The final DMSO concentration must not exceed 0.1% to prevent CYP inhibition. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of pre-warmed 10 mM NADPH (final assay volume = 50 µL; final compound = 1 µM; final HLM = 0.5 mg/mL; final NADPH = 1 mM).
Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction well.
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a proprietary analytical internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, terminating the reaction, and precipitates the microsomal proteins to protect the LC-MS/MS column.
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification of the remaining parent compound.
Fig 2. Step-by-step experimental workflow for the HLM metabolic stability assay.
Data Presentation and Kinetic Parameters
Due to the presence of both the p-tolyl and trimethoxyphenyl groups, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is expected to exhibit rapid metabolic turnover.
The depletion of the parent compound follows first-order kinetics. The elimination rate constant (
k
) is derived from the negative slope of the linear regression of the natural logarithm of the percentage remaining versus time[4].
Table 1: Representative Kinetic Data and Parameter Derivation
Time (min)
Peak Area Ratio (Analyte/IS)
% Parent Remaining
Ln(% Remaining)
0
4.520
100.0
4.605
5
3.616
80.0
4.382
15
2.260
50.0
3.912
30
1.130
25.0
3.219
60
0.282
6.2
1.825
Kinetic Calculations
Elimination Rate Constant (
k
): Based on the data above,
k=0.0462 min−1
.
In Vitro Half-Life (
t1/2
):t1/2=k0.693=0.04620.693=15.0 minutes
Intrinsic Clearance (
CLint,invitro
): Scaled to the protein concentration.
A
CLint
of 92.4 µL/min/mg protein indicates a high clearance compound.
In Vitro to In Vivo Extrapolation (IVIVE)
To translate this in vitro data into a human predictive model, the
CLint
must be scaled using physiological parameters. For humans, standard scaling factors are 48.8 mg microsomal protein per gram of liver, and 25.7 g of liver per kg of body weight[6].
While the "well-stirred" model is frequently used to predict hepatic clearance (
CLH
), it is well-documented that HLM assays systematically underpredict in vivo clearance—often by up to 9-fold—due to the absence of Phase II conjugative enzymes (unless UDPGA is added) and active hepatic transporters[6]. Furthermore, as demonstrated by Obach (1999), failing to account for non-specific binding to the microsomal matrix (
fu,mic
) will severely skew the IVIVE accuracy[5].
Conclusion & Future Directions
1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is projected to be a high-clearance compound in human liver microsomes, driven by CYP2C9-mediated benzylic hydroxylation and CYP3A4/2C9-mediated O-demethylation.
Next Steps for Lead Optimization:
If high metabolic clearance limits the compound's in vivo efficacy, structural rigidification or bioisosteric replacement is required. Strategies include:
Replacing the p-tolyl methyl group with a chlorine or fluorine atom to block CYP2C9 benzylic hydroxylation.
Substituting one or more methoxy groups on the trimethoxyphenyl ring with difluoromethoxy groups to reduce electron density and hinder CYP3A4-mediated O-demethylation.
References
Role of Cytochrome P450 monooxygenase in Oxidative Biotransform
Metabolic stability in liver microsomes (SOP)
Mercell
Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes
PubMed / NIH
CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes
PubMed / NIH
Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimiz
NMR and mass spectrometry characterization of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Application Note: Advanced NMR and Mass Spectrometry Characterization of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol Structural Rationale & Analytical Strategy The compound 1-(4-Methylphenyl)-3-(3,4,5-trimet...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced NMR and Mass Spectrometry Characterization of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Structural Rationale & Analytical Strategy
The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a classic diarylpropanoid framework. Molecules of this class are frequently encountered in natural product chemistry (e.g., lignin models, diarylheptanoid analogs) and as synthetic pharmaceutical intermediates. Structurally, it features a chiral benzylic alcohol (C1), an aliphatic propanol bridge, a p-tolyl ring, and a highly oxygenated 3,4,5-trimethoxyphenyl ring.
To achieve unambiguous structural elucidation, a dual-orthogonal approach is required. Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, stereochemical environment, and molecular symmetry. Concurrently, High-Resolution Mass Spectrometry (HRMS) validates the exact molecular formula and maps substructural domains via collision-induced dissociation (CID) [1].
Caption: Fig 1. Orthogonal analytical workflow for diarylpropanol characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
Solvent Selection: Chloroform-d (CDCl₃) is chosen due to the high lipophilicity of the diarylpropanol framework. Tetramethylsilane (TMS) at 0.03% v/v is included. This creates a self-validating system : the TMS peak must sharply align at exactly 0.00 ppm, ensuring that all subsequent chemical shifts are accurately referenced and unaffected by magnetic drift [2].
Relaxation Delay (d1): A 2.0-second relaxation delay is enforced during ¹H acquisition. Because the relaxation times (T₁) of the methoxy protons differ from the aromatic protons, a sufficient delay ensures that the integration values perfectly sum to the 24 protons of the molecule, validating the purity.
Symmetry Validation: The molecular formula is C₁₉H₂₄O₄ (19 carbons). However, due to the rotational symmetry of the p-tolyl ring (yielding equivalent ortho and meta carbons) and the 3,4,5-trimethoxyphenyl ring (yielding equivalent meta methoxy groups and ortho aromatic carbons), exactly 14 distinct carbon resonances must be observed. Finding exactly 14 peaks in the ¹³C spectrum is a critical self-validation checkpoint for this specific molecular topology [3].
Step-by-Step NMR Protocol
Sample Preparation: Weigh exactly 15 mg of the dried compound and dissolve thoroughly in 0.6 mL of CDCl₃ (containing 0.03% TMS). Transfer the solution to a high-precision 5-mm NMR tube, ensuring no particulate matter is present to avoid shimming artifacts.
Tuning and Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃ and perform automated gradient shimming (Z1-Z5) until the lock level is stable and maximized.
¹H Acquisition: Acquire the 1D proton spectrum using 16 scans, a spectral width of 12 ppm, and a d1 of 2.0 seconds.
¹³C Acquisition: Acquire the 1D carbon spectrum using 1024 scans, a spectral width of 250 ppm, a d1 of 2.0 seconds, and WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings.
2D Acquisition (Optional but recommended): Run ¹H-¹H COSY to trace the C1-C2-C3 aliphatic spin system, and ¹H-¹³C HMBC to confirm the linkage of the aliphatic chain to the two aromatic rings.
Quantitative Data Summary
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position / Moiety
¹H Chemical Shift (ppm), Multiplicity, Integration
¹³C Chemical Shift (ppm)
Structural Notes
Aliphatic Chain
C1-H (Benzylic)
4.65 (t, J = 6.5 Hz, 1H)
73.8
Downfield due to -OH and aryl ring
C2-H₂
2.05 (m, 2H)
40.2
Diastereotopic potential
C3-H₂
2.60 (m, 2H)
33.5
Adjacent to trimethoxyphenyl
C1-OH
1.85 (br s, 1H)
-
Disappears upon D₂O shake
p-Tolyl Ring (Ring A)
Ar-CH₃
2.33 (s, 3H)
21.1
-
C2', C6' (ortho)
7.25 (d, J = 8.0 Hz, 2H)
125.8
AA'BB' spin system
C3', C5' (meta)
7.15 (d, J = 8.0 Hz, 2H)
129.1
AA'BB' spin system
C1' (ipso), C4' (para)
-
141.5, 136.8
Quaternary carbons
Trimethoxyphenyl (Ring B)
C2'', C6'' (ortho)
6.40 (s, 2H)
105.3
Shielded by adjacent methoxy groups
meta-OCH₃ (x2)
3.85 (s, 6H)
56.1
Equivalent due to symmetry
para-OCH₃
3.82 (s, 3H)
60.8
Deshielded relative to meta-OCH₃
C1'', C4''
-
137.2, 136.5
Quaternary carbons
C3'', C5''
-
153.1
Oxygen-bearing quaternary carbons
High-Resolution Mass Spectrometry (HRMS)
Causality in Experimental Design
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized. The mobile phase is doped with 0.1% formic acid to provide an abundant proton source.
In-Source Fragmentation Dynamics: Benzylic alcohols are notoriously prone to losing water (-18.0106 Da) during the desolvation process in the ESI source. This occurs because the resulting benzylic carbocation is highly resonance-stabilized by the p-tolyl ring. Therefore, the analytical method is designed to monitor the [M - H₂O + H]⁺ ion at m/z 299.1642 as the primary precursor for MS/MS, rather than the low-abundance intact [M+H]⁺ [4].
Self-Validation Checkpoint: The mass accuracy of the precursor ion must fall within an error margin of ≤ 5 ppm . Furthermore, the isotopic pattern (M+1, M+2) must mathematically align with the theoretical distribution for C₁₉H₂₄O₄, validating the absence of co-eluting isobaric interferences.
Step-by-Step LC-HRMS Protocol
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes to ensure a sharp, Gaussian peak shape.
Source Parameters: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
MS/MS Acquisition: Isolate the m/z 299.16 precursor using the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell (using Argon gas) to generate a rich fragmentation spectrum without completely depleting the precursor ion.
Caption: Fig 2. ESI(+) MS/MS fragmentation pathway of the diarylpropanol.
Quantitative Data Summary
Table 2: Exact Mass and Diagnostic MS/MS Fragments
Ion Identity
Formula
Theoretical m/z
Experimental m/z
Mass Error (ppm)
Relative Abundance
Intact Protonated Molecule
[C₁₉H₂₅O₄]⁺
317.1747
317.1751
+1.2
< 5%
Base Peak (Water Loss)
[C₁₉H₂₃O₃]⁺
299.1642
299.1645
+1.0
100%
Trimethoxybenzyl Cation
[C₁₀H₁₃O₃]⁺
181.0860
181.0863
+1.6
65%
Methyltropylium Cation
[C₈H₉]⁺
105.0704
105.0701
-2.8
40%
Data Integration & Conclusion
The structural identity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is unequivocally confirmed through the convergence of these two techniques. The ¹³C NMR symmetry rule (14 distinct carbons) and the ¹H integration perfectly validate the molecular framework. Simultaneously, the HRMS exact mass confirms the C₁₉H₂₄O₄ formula, while the MS/MS generation of the m/z 181.0860 and m/z 105.0704 fragments acts as a definitive fingerprint for the two distinct aromatic domains flanking the propanol chain.
References
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. URL:[Link]
Small molecule NMR sample preparation. Georgia Institute of Technology. URL:[Link]
Rapid Approaches for Assignment of the Relative Configuration in 1-Oxygenated 1,2-Diarylpropan-3-ols by 1H NMR Spectroscopy. Journal of Natural Products. URL:[Link]
Characterization of diarylheptanoids: An emerging class of bioactive natural products. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
Application
In vivo dosing strategies for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol in murine models
Pre-Clinical Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol in Murine Xenograft Models Target Audience: Research Scientists, Pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Pre-Clinical Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol in Murine Xenograft Models
Target Audience: Research Scientists, Pharmacologists, and Pre-clinical Drug Development Professionals.
Introduction & Pharmacological Rationale
1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a synthetic diarylpropanol (reduced chalcone) derivative. Its molecular architecture is defined by two critical features: a 4-methylphenyl group that enhances cellular permeability, and a 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP group is a highly privileged pharmacophore known to tightly bind to the colchicine-binding site of
β
-tubulin[1].
By inserting into this binding pocket—typically in the vicinity of the Cys
β
241 residue—TMP-based compounds prevent tubulin polymerization[2]. This mechanism classifies the compound as a Colchicine-Binding Site Inhibitor (CBSI) and a Vascular Disrupting Agent (VDA). Because unformulated TMP derivatives often suffer from poor aqueous solubility and rapid hepatic clearance[3][4], designing a self-validating, robust in vivo dosing strategy is critical to achieving therapeutic efficacy in murine oncology models without inducing systemic toxicity.
Formulation & Vehicle Selection
The Causality of Formulation:
With an estimated LogP of ~3.5–4.5, the highly lipophilic nature of the diarylpropanol backbone presents a significant formulation challenge. Administering this compound in standard aqueous buffers leads to erratic absorption, compound precipitation in the peritoneal cavity, and a substantial loss of antitumor efficacy[4]. To overcome this, a co-solvent microemulsion system utilizing DMSO and Tween-80 is required to maintain the compound in solution while minimizing vehicle toxicity.
Protocol: Preparation of a 5 mg/mL Dosing Solution
Solubilization: Weigh exactly 50 mg of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Primary Solvent: Dissolve the powder in 1.0 mL of 100% molecular-grade DMSO (10% v/v final concentration). Vortex vigorously until the solution is completely clear.
Surfactant Addition: Add 1.0 mL of Tween-80 (10% v/v final concentration). Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure a homogenous micellar phase.
Aqueous Phase Integration (Critical Step): Slowly add 8.0 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing the tube.
Expert Insight: Rushing the addition of the aqueous phase will cause the hydrophobic TMP-derivative to crash out of solution. Dropwise addition ensures the formation of a stable, clear-to-opalescent microemulsion suitable for intraperitoneal (IP) or intravenous (IV) injection.
Pharmacokinetic (PK) Profiling in Murine Models
Like other unphosphorylated TMP-based CBSIs (such as Combretastatin A-4 and ABI-231 analogues), this compound undergoes rapid systemic clearance[3][5]. Understanding these parameters dictates the dosing frequency required to maintain the drug above its minimum effective concentration (MEC) for cell-cycle arrest.
Table 1: Anticipated Pharmacokinetic Parameters in C57BL/6 Mice (15 mg/kg IV Bolus)
PK Parameter
Estimated Value
Mechanistic Rationale
C
max
2.5 – 4.0 µg/mL
Rapid distribution phase typical of highly lipophilic small molecules.
T
1/2
1.5 – 2.5 hours
Rapid hepatic metabolism, likely via glucuronidation of the propan-1-ol hydroxyl group.
AUC
(0−t)
~5.0 µg*h/mL
Moderate total exposure. Necessitates frequent dosing (q.o.d.) for sustained efficacy.
Clearance (Cl)
~3.0 L/h/kg
High clearance rate characteristic of non-prodrug TMP derivatives[3].
To evaluate the anti-mitotic and VDA effects of the compound, a subcutaneous xenograft model using TMP-sensitive human cancer cell lines (e.g., A375 melanoma or PC-3 prostate cancer) is recommended[5].
Step-by-Step Workflow:
Cell Preparation: Harvest target cancer cells at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel to achieve a concentration of
5×106
cells/mL.
Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6–8 week-old female athymic nude mice.
Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~100 mm³ (typically Day 7–10 post-inoculation), randomize the mice into Vehicle Control and Treatment groups (n=8 per group) to ensure statistical powering.
Dosing Regimen: Administer the formulated compound at 15 mg/kg and 30 mg/kg via Intraperitoneal (IP) injection every other day (q.o.d.) for 21 days.
Expert Insight: While IV administration provides 100% bioavailability, IP administration of the DMSO/Tween/Saline formulation creates a localized depot effect. This smooths out the C
max
spike and extends the effective T
1/2
, which is critical for maximizing the efficacy of cell-cycle specific (G2/M) antimitotic agents.
Measurement: Measure tumors using digital calipers. Calculate volume using the formula:
V=(length×width2)/2
.
The pharmacological efficacy of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is driven by a dual-action mechanism. Upon entering the cell, the TMP moiety binds to the colchicine site of
β
-tubulin, sterically hindering the structural transition required for microtubule assembly[1].
This cytoskeletal disruption triggers two distinct pathways:
Tumor Cell Cytotoxicity: Microtubule depolymerization inhibits the PI3K/Akt survival signaling pathway, leading to prolonged G2/M cell cycle arrest and subsequent apoptosis[6].
Vascular Disruption (VDA Effect): In the tumor microenvironment, proliferating endothelial cells rely heavily on the microtubule cytoskeleton to maintain their flat shape. Rapid depolymerization causes these cells to round up and detach, leading to catastrophic tumor vascular shutdown and ischemic necrosis[7].
Figure 2: Pharmacological signaling pathway of trimethoxyphenyl-mediated tubulin inhibition.
Toxicity and Monitoring
While generally well-tolerated at therapeutic doses (15–30 mg/kg), VDAs containing the TMP pharmacophore require specific safety monitoring protocols:
Hematological Monitoring: Tubulin inhibitors and VDAs are known to induce fluctuations in peripheral blood neutrophil concentrations[8]. Monitor complete blood counts (CBC) via submandibular bleeds, specifically looking for an initial decrease in granulocytes at 1–3 hours post-dose, followed by a non-tumor-specific rebound increase[8].
Weight Loss Thresholds: Weigh mice prior to every dosing event. A >15% reduction in body weight from baseline indicates vehicle or compound toxicity, necessitating a 48-hour dosing holiday or a dose reduction.
Application Note: Advanced Aqueous Formulation Strategies for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Executive Summary The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a highly lipophilic 1,3-diarylpropan-1-ol derivative. Molecules bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore are of int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a highly lipophilic 1,3-diarylpropan-1-ol derivative. Molecules bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore are of intense interest in oncology and inflammatory research due to their ability to potently inhibit tubulin polymerization by targeting the colchicine-binding site. However, the translation of these compounds into reproducible in vitro and in vivo models is severely bottlenecked by their near-zero aqueous solubility.
This application note provides researchers with field-proven, self-validating protocols to overcome the thermodynamic barriers of formulating this specific diarylpropanol in aqueous media. We detail the mechanistic causality behind two distinct approaches: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) host-guest complexation and Oil-in-Water (O/W) Nanoemulsions .
Physicochemical Profiling & Mechanistic Rationale
The Solubility Bottleneck
1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is synthesized via the 1[1]. Structurally, it lacks ionizable functional groups (like amines or carboxylic acids) at physiological pH. The presence of the bulky, hydrophobic p-tolyl and TMP rings enforces a high hydrophobic penalty when introduced to water. Similar TMP-bearing microtubule destabilizing agents have been reported to exhibit 2[2], while parent chalcones routinely fall 3[3].
Rationale for Formulation Selection
To prevent the compound from precipitating or adsorbing to plasticware during biological assays, we employ two distinct strategies based on the desired application:
Strategy A: HP-β-CD Complexation:
Causality: HP-β-CD forms a truncated cone with a hydrophilic exterior and a hydrophobic cavity. The p-tolyl ring of the API thermodynamically favors insertion into this cavity to escape the aqueous environment. This creates a water-soluble 1:1 stoichiometric inclusion complex. This method is ideal for in vitro cell culture assays as it avoids the use of organic co-solvents (like DMSO) that can cause background toxicity[4].
Strategy B: O/W Nanoemulsion:
Causality: For higher concentration requirements (e.g., in vivo dosing), cyclodextrin cavities may become saturated. By dissolving the API in a lipid core (Medium Chain Triglycerides) and stabilizing it with a surfactant shell (Polysorbate 80) via high-energy sonication, we create nanodroplets (<100 nm). The massive surface-area-to-volume ratio ensures rapid drug release, while the sub-wavelength size prevents light scattering, keeping the formulation optically clear for spectrophotometric assays[4].
Quantitative Data Presentation
The following table summarizes the anticipated physicochemical shifts when applying these formulation techniques to 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Parameter
Unformulated API (in Water)
HP-β-CD Complex (10% w/v)
O/W Nanoemulsion (MCT/Tween 80)
Apparent Solubility
< 2 µg/mL
~ 150 - 300 µg/mL
> 2,000 µg/mL (in lipid core)
Physical State
Turbid suspension / Precipitate
Optically clear solution
Translucent/Clear nanodispersion
Thermodynamic Stability
Unstable (Crashes out instantly)
High (Equilibrium driven)
Kinetic stability (Months if PDI < 0.2)
Primary Application
None (Unusable)
In vitro cell viability assays
In vivo PK/PD dosing
Self-Validation Metric
N/A
Linear AL-type phase diagram
Z-average < 100 nm
Self-Validating Formulation Protocols
Protocol A: Phase Solubility Study & HP-β-CD Complexation (Higuchi-Connors Method)
This protocol relies on the 4 to mathematically validate the formation of a soluble complex[4].
Preparation of Host Solutions: Prepare a series of HP-β-CD solutions in PBS at concentrations of 0, 2, 4, 6, 8, 10, and 15 mM.
API Addition: Add an excess amount of the API powder (e.g., 5 mg) to 2 mL of each HP-β-CD solution in sealed glass vials.
Equilibration: Place the vials on an orbital shaker at 300 rpm and 25°C for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid API and the inclusion complex.
Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove all uncomplexed, solid API.
Quantification: Analyze the filtrate using HPLC-UV (λmax typically ~230-250 nm for diarylpropanols).
Self-Validation (Data Analysis): Plot the dissolved API concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear plot (AL-type) validates a 1:1 stoichiometric complex. The slope of this line is used to calculate the stability constant (
Kc
), proving the efficacy of the formulation.
Protocol B: Preparation of O/W Nanoemulsion via Ultrasonication
This protocol utilizes high-energy shear to force the lipophilic API into a stable aqueous nanodispersion[4].
Oil Phase Preparation: Dissolve 10 mg of the API in 200 µL of MCT oil. Add 100 µL of Polysorbate 80. Vortex aggressively and heat gently to 50°C until the solution is completely homogenous and clear.
Aqueous Phase Addition: While magnetically stirring the oil phase at 800 rpm, dropwise add 4.7 mL of Milli-Q water.
Pre-emulsion Formation: Continue stirring for 15 minutes. The mixture will appear milky white, indicating a coarse emulsion.
Ultrasonication: Submerge the vial in an ice-water bath. Causality: Sonication generates extreme localized heat via cavitation; the ice bath prevents the thermal degradation of the API. Insert a probe sonicator into the emulsion. Sonicate at 40% amplitude for 5 minutes (using cycles of 10 seconds ON, 5 seconds OFF).
Self-Validation (DLS): The emulsion should transition from milky white to translucent/clear. Analyze the sample using Dynamic Light Scattering (DLS). The protocol is validated if the Z-average diameter is < 100 nm and the Polydispersity Index (PDI) is < 0.2, indicating a uniform, stable nanoemulsion.
Mechanistic & Workflow Visualizations
The following diagrams map the logical decision tree for formulation selection and the downstream biological mechanism of action for the formulated API.
Caption: Workflow for selecting and validating aqueous formulation strategies for lipophilic APIs.
Caption: Mechanism of action for 3,4,5-trimethoxyphenyl derivatives targeting β-tubulin.
References
Title: New Chalcone-Derived Molecule for the Topical Regulation of Hyperpigmentation and Skin Aging - MDPI
Source: mdpi.com
URL: [Link]
Title: Formulation and Characterization of Polyester/Polycarbonate Nanoparticles for Delivery of a Novel Microtubule Destabilizing Agent - PMC
Source: nih.gov
URL: [Link]
Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL: [Link]
Using 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol as a precursor in organic synthesis
An In-Depth Technical Guide to the Synthesis and Application of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol as a Synthetic Precursor This guide provides a comprehensive overview of 1-(4-Methylphenyl)-3-(3,4,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Application of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol as a Synthetic Precursor
This guide provides a comprehensive overview of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, a secondary alcohol with significant potential as a versatile precursor in organic and medicinal chemistry. While this specific molecule is not extensively documented in current literature, its synthesis is highly feasible through established methodologies. This document outlines a robust, two-step synthetic pathway and explores its utility in subsequent chemical transformations, grounded in well-established reaction principles for analogous structures. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.
The structural architecture of this molecule is noteworthy, combining three key features: a chiral secondary alcohol, which serves as a reactive handle for a multitude of transformations[1][2][]; a 4-methylphenyl (p-tolyl) group, a common substituent in pharmacologically active compounds; and a 3,4,5-trimethoxyphenyl moiety. This latter group is a recognized pharmacophore, present in a variety of natural products and synthetic drugs, and is particularly known for its role in potent anticancer agents that interact with tubulin[4][5][6].
Compound Profile and Predicted Spectroscopic Data
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₁₉H₂₄O₄
Molecular Weight
316.39 g/mol
Appearance
Expected to be a white to off-white solid or a viscous oil
Solubility
Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) and insoluble in water
Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
The synthesis of the title compound is most effectively achieved through a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbonyl group.
Part A: Synthesis of (E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
The Claisen-Schmidt condensation is a reliable method for forming chalcones from an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens[7][8]. Here, 4-methylacetophenone is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a strong base.
Caption: Synthesis of the chalcone precursor via Claisen-Schmidt condensation.
Protocol 1: Synthesis of the Chalcone Precursor
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
4-Methylacetophenone
134.18
1.34 g
10.0
3,4,5-Trimethoxybenzaldehyde
196.20
1.96 g
10.0
Sodium Hydroxide
40.00
0.80 g
20.0
Ethanol
-
30 mL
-
Water
-
20 mL
-
Methodology:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1.34 g, 10.0 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10.0 mmol) in ethanol (30 mL).
Base Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (20 mL). The causality for using a strong base like NaOH is to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate required for the condensation[9][10].
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Acidify the mixture to pH ~7 by the slow addition of 10% hydrochloric acid. This step neutralizes the excess base and protonates the phenoxide intermediate, causing the product to fully precipitate.
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with copious cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone as a yellow solid. A similar synthesis for a related chalcone has been reported[11].
Part B: Selective Reduction to 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
The selective reduction of the carbonyl group of the chalcone to a secondary alcohol, without affecting the carbon-carbon double bond, can be achieved using sodium borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones over less reactive functional groups like alkenes and esters[12][13].
Caption: Reduction of the chalcone to the target secondary alcohol.
Protocol 2: Synthesis of the Target Alcohol
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Chalcone Precursor
326.38
3.26 g
10.0
Sodium Borohydride
37.83
0.76 g
20.0
Methanol
-
50 mL
-
Methodology:
Reaction Setup: Suspend the chalcone (3.26 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.
Reductant Addition: Add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The use of excess NaBH₄ ensures complete reduction. The hydride from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon[12].
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The yellow color of the chalcone should fade. Monitor the reaction by TLC.
Work-up: Carefully quench the reaction by the slow addition of 20 mL of 1 M HCl at 0 °C to destroy excess NaBH₄. The solvent is then removed under reduced pressure.
Isolation and Purification: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexanes:ethyl acetate gradient) to yield the pure alcohol. Note: Under certain conditions, NaBH₄ can also reduce the conjugated C=C bond, leading to the saturated alcohol. Careful control of reaction time and temperature is crucial for selectivity.[14]
Synthetic Utility and Application Protocols
The synthesized 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a valuable precursor for a range of derivatives, primarily by leveraging the reactivity of the secondary hydroxyl group.
Application 1: Oxidation to 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
Oxidation of the secondary alcohol yields the corresponding ketone, a dihydrochalcone. Dihydrochalcones are also a class of compounds with recognized biological activities. Pyridinium chlorochromate (PCC) is a mild oxidant that efficiently converts secondary alcohols to ketones without further oxidation[15][16][17].
Caption: Oxidation of the secondary alcohol to a ketone using PCC.
Protocol 3: Oxidation to Dihydrochalcone
Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
Substrate Addition: Add a solution of the alcohol (1 equivalent) in CH₂Cl₂ dropwise to the PCC suspension.
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, tarry substance.
Work-up: Upon completion (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
Isolation: Wash the filter pad with additional ether. Combine the filtrates and evaporate the solvent to yield the crude ketone, which can be further purified by column chromatography.
Application 2: Synthesis of Novel Esters via Esterification
Esterification of the hydroxyl group is a common strategy in medicinal chemistry to alter a compound's lipophilicity, solubility, and pharmacokinetic profile. The reaction with an acyl chloride in the presence of a base like pyridine is a highly efficient method[18][19][20].
Caption: Esterification of the secondary alcohol with an acyl chloride.
Protocol 4: General Esterification Procedure
Reaction Setup: Dissolve the alcohol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous CH₂Cl₂ in a flask under a nitrogen atmosphere and cool to 0 °C. Pyridine acts as a catalyst and also neutralizes the HCl byproduct[20][21].
Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC indicates the consumption of the starting alcohol.
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester, which can be purified by column chromatography.
Conclusion
1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol represents a synthetically accessible and highly versatile precursor. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent derivatization. The presence of the medicinally relevant 3,4,5-trimethoxyphenyl moiety makes this scaffold particularly attractive for the development of novel therapeutic agents, especially in the field of oncology. The synthetic handles available on this molecule allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of new and potent bioactive compounds.
References
Anonymous. (2020, May 23). Oxidation of secondary alcohols to ketones. Wikipedia. [Link]
Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
Anonymous. (2022, June 5). PCC Oxidation Mechanism. Chemistry Steps. [Link]
OrgoSolver. Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). OrgoSolver.com. [Link]
LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
Latvian Institute of Organic Synthesis. (2021, June 30). A new synthesis method of worthwhile enantiopure secondary alcohols has been developed. [Link]
Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
Carvalho-Jr, P. S., et al. (2011). (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2126. [Link]
Masesane, I. B. (2011). NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. Bulletin of the Chemical Society of Ethiopia, 25(1), 135-140. [Link]
ResearchGate. Examples of drugs derivatives from chiral secondary alcohols. [Link]
YouTube. (2020, April 12). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. [Link]
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ResearchGate. (2012, June 27). Selective reduction of carbonyl in chalcone. [Link]
Carvalho-Jr, P. S., et al. (2011). (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]
Bloom Tech. (2025, January 31). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. [Link]
JoVE. (2025, May 22). Video: Acid Halides to Esters: Alcoholysis. [Link]
Pettit, G. R., et al. (1995). Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 38(10), 1666-1672. [Link]
Zarei, A., & Asghani, J. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(1), 553-558. [Link]
Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4492. [Link]
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]
Zhang, X., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 22-27. [Link]
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Dharmaprakash, S. M., et al. (2007). Synthesis and Crystal Structure of 1-(4-fluorophenyl)- 3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Molecular Crystals and Liquid Crystals, 461(1), 123-130. [Link]
da Silva, A. C. S., et al. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. [Link]
Application Notes and Protocols: Characterizing the Biological Activity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Introduction 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a synthetic small molecule whose core structure bears a significant resemblance to the combretastatin class of natural products. Specifically, the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a synthetic small molecule whose core structure bears a significant resemblance to the combretastatin class of natural products. Specifically, the presence of the 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore for binding to the colchicine site on β-tubulin, a mechanism famously employed by Combretastatin A-4 (CA-4).[1][2] CA-4 and its analogs are potent inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis, and they also function as vascular disrupting agents (VDAs) that can selectively target and collapse tumor vasculature.[2][3][4]
Given these structural parallels, it is hypothesized that 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol functions as a tubulin-destabilizing agent. This application note provides a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. We will proceed from broad assessments of cytotoxicity to specific, mechanism-focused assays designed to provide clear, actionable data for researchers in oncology and drug development. The protocols herein are designed to be self-validating, providing a logical framework for characterizing this and similar compounds.
Hypothesized Mechanism of Action: Microtubule Destabilization
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their dynamic instability—the rapid switching between phases of polymerization and depolymerization—is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1] Tubulin-binding agents disrupt this delicate equilibrium. The hypothesized mechanism for our test compound is that it binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network, which triggers the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][5]
Caption: Hypothesized mechanism of action for the test compound.
Compound Handling and Stock Solution Preparation
Accurate and consistent compound preparation is foundational to reproducible results.
Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Start with Dimethyl Sulfoxide (DMSO), as most organic small molecules are readily soluble. If solubility is poor, test other organic solvents like ethanol or methanol. For all cell-based assays, the final concentration of the solvent in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Stock Solution Preparation:
Accurately weigh 5-10 mg of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Dissolve in the appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
Storage:
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
Store aliquots at -20°C or -80°C, protected from light. The stability of related compounds like CA-4 can be compromised by isomerization, so proper storage is critical.[2][6]
Tier 1 Assay: Cell Viability and Cytotoxicity
The primary objective is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][7]
Protocol: MTT Cell Viability Assay
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
96-well flat-bottom sterile culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., anhydrous DMSO)
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" blank wells.
Incubation: Incubate the plate for 48 to 72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Data Presentation
Summarize the IC50 values for different cell lines in a table.
Cell Line
Tissue of Origin
IC50 (nM) [48h]
IC50 (nM) [72h]
MCF-7
Breast Cancer
Experimental Value
Experimental Value
A549
Lung Cancer
Experimental Value
Experimental Value
HCT116
Colon Cancer
Experimental Value
Experimental Value
HUVEC
Normal Endothelial
Experimental Value
Experimental Value
Tier 2 Assay: Cell Cycle Analysis
This assay directly tests the hypothesis that the compound induces mitotic arrest. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified using flow cytometry.[8][9] An accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents.[10]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
Cells cultured in 6-well plates
Test compound
Phosphate-Buffered Saline (PBS), ice-cold
70% Ethanol, ice-cold
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[9][11]
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the test compound at concentrations equivalent to 1x and 5x the predetermined IC50 value for 24 hours. Include a vehicle-treated control.
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[11]
Incubation: Fix the cells for at least 30 minutes (or up to overnight) at 4°C.
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.[8][9]
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Tier 3 Assay: Visualization of Microtubule Integrity
This assay provides direct visual proof of the compound's effect on the cytoskeleton. Immunofluorescence (IF) staining using an antibody against α-tubulin or β-tubulin allows for high-resolution imaging of the microtubule network. In untreated cells, a fine, filamentous network should be visible. Following treatment with a tubulin polymerization inhibitor, this network is expected to depolymerize, leading to diffuse cytoplasmic staining and cell rounding.[10][12]
Protocol: Immunofluorescence Staining of the Microtubule Network
Caption: Workflow for immunofluorescence analysis of microtubules.
Materials:
Cells cultured on sterile glass coverslips in a 12- or 24-well plate
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
Permeabilization Buffer: 0.2% Triton X-100 in PBS (PBST)
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
Primary Antibody: Mouse or Rabbit anti-α-tubulin antibody
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the compound (e.g., at 5x IC50) for a suitable duration (e.g., 6, 12, or 24 hours).
Fixation: Wash cells once with PBS. Fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 5 minutes at -20°C.[13][14] Methanol fixation can sometimes provide better preservation of microtubule structures.
Permeabilization: If using PFA fixation, wash 3 times with PBS, then incubate with Permeabilization Buffer for 10 minutes. If using methanol fixation, this step is not required.
Blocking: Wash 3 times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[12]
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer (e.g., 1:500). Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
Secondary Antibody Incubation: Wash the coverslips 3 times with PBST. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000). Incubate for 1 hour at room temperature, protected from light.[12]
Nuclear Staining: Wash 3 times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.[12]
Mounting and Imaging: Wash once more with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Visualize using a fluorescence or confocal microscope.
Tier 4 (Advanced) Assay: In Vitro Vascular Disruption
Since many tubulin inhibitors related to CA-4 are potent VDAs, assessing the compound's effect on endothelial cell tube formation is a highly relevant advanced assay.[15][16] This assay mimics the process of angiogenesis in vitro. A VDA will disrupt the formation of these capillary-like structures.
Protocol: HUVEC Tube Formation Assay
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs)
Endothelial Cell Growth Medium
Matrigel® Basement Membrane Matrix
96-well plate, pre-chilled
Calcein-AM (for visualizing tubes)
Procedure:
Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound (or vehicle control).
Incubation: Seed the HUVEC suspension onto the solidified Matrigel (e.g., 15,000 cells/well). Incubate for 4-12 hours.
Imaging: Observe the formation of capillary-like networks using a phase-contrast microscope. For quantitative analysis, the networks can be stained with Calcein-AM and imaged with a fluorescence microscope.
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes. A potent VDA will significantly reduce these parameters compared to the vehicle control.[17]
Conclusion
This structured, multi-tiered approach provides a robust framework for characterizing the biological activity of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. By systematically progressing from general cytotoxicity to specific mechanistic and functional assays, researchers can build a comprehensive profile of the compound. Positive results across this cascade—potent cytotoxicity (Tier 1), induction of G2/M arrest (Tier 2), visible disruption of the microtubule network (Tier 3), and inhibition of endothelial tube formation (Tier 4)—would provide strong, multi-faceted evidence that the compound acts as a tubulin-destabilizing vascular disrupting agent, warranting further preclinical development.
References
Le-Vinh, B., et al. "3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro." International Journal of Molecular Sciences, 2022. [Link]
UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio, Accessed March 19, 2026. [Link]
Wang, L., et al. "Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action." Bioconjugate Chemistry, 2016. [Link]
National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 2013. [Link]
Singhal, M., et al. "Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches." IntechOpen, 2024. [Link]
Ates, B., et al. "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages." IntechOpen, 2018. [Link]
University of Wisconsin Carbone Cancer Center. "Cell Cycle Analysis." UWCCC Flow Cytometry Laboratory, 2017. [Link]
Bates, M., et al. "Immunofluorescence staining of microtubules." Bio-protocol, 2018. [Link]
Kłossowski, S., et al. "Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications." Molecules, 2020. [Link]
Taylor & Francis Online. "Combretastatin a4 – Knowledge and References." Taylor & Francis, Accessed March 19, 2026. [Link]
T. L. Macdonald, et al. "A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment." Current Pharmaceutical Design, 2010. [Link]
Pilat, M., et al. "A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe." Cancers, 2020. [Link]
G. M. Cragg, et al. "Medicinal Chemistry of Combretastatin A4: Present and Future Directions." Journal of Medicinal Chemistry, 2006. [Link]
Wang, Y., et al. "The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4." ResearchGate, 2025. [Link]
Zong, S., et al. "An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules." Nanoscale, 2017. [Link]
Burns, C. J., et al. "CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo." Molecular Cancer Therapeutics, 2009. [Link]
BioWorld. "Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site." BioWorld, 2024. [Link]
M. A. Jordan, et al. "Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1." International Journal of Molecular Sciences, 2023. [Link]
Siemann, D. W., et al. "Update on vascular disrupting agents for cancer therapy." Expert Opinion on Investigational Drugs, 2011. [Link]
Bodin, S., et al. "Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells." STAR Protocols, 2023. [Link]
Haynes, E. M., et al. "Immunofluorescence of microtubule acetylation." Bio-protocol, 2019. [Link]
Application Note: Catalytic Asymmetric Transfer Hydrogenation for the Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Executive Summary & Scientific Context The synthesis of enantiopure diarylpropanols is of critical importance in modern drug development. Molecules bearing the 3,4,5-trimethoxyphenyl moiety are privileged scaffolds in me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The synthesis of enantiopure diarylpropanols is of critical importance in modern drug development. Molecules bearing the 3,4,5-trimethoxyphenyl moiety are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory and tubulin-binding properties analogous to natural products like colchicine and combretastatins[1][2].
This application note details the optimized synthesis of chiral 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol via the asymmetric reduction of its corresponding prochiral ketone, 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one. While traditional methods such as Corey-Bakshi-Shibata (CBS) reduction require stoichiometric hazardous boranes and rigorous anhydrous conditions, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type complexes has emerged as the industry standard. ATH offers operational simplicity, avoids high-pressure molecular hydrogen, and delivers exceptional enantiocontrol under mild conditions[3][4].
Mechanistic Rationale: The Noyori ATH System
The success of this protocol hinges on the metal-ligand bifunctional catalyst, RuCl(p-cymene)[(S,S)-TsDPEN]. The reaction does not proceed via direct insertion of the ketone into a metal-hydride bond; rather, it utilizes an outer-sphere concerted mechanism[3].
Catalyst Activation: The 18-electron precatalyst is treated with a base, stripping HCl to form the active 16-electron Ru-amide complex.
Hydride Formation: The formic acid/triethylamine (HCOOH/NEt
3
) azeotrope acts as the hydrogen donor. Formic acid coordinates to the Ru-amide, donating a proton to the nitrogen and a hydride to the ruthenium, releasing CO
2
gas. The irreversible evolution of CO
2
drives the reaction equilibrium to >99% conversion[4].
Stereodetermining Step: The prochiral ketone approaches the 18-electron Ru-hydride species. A highly organized 6-membered pericyclic transition state forms. Crucially, CH/π interactions between the catalyst's p-cymene ligand and the substrate's p-tolyl group dictate the facial approach of the ketone, ensuring high enantiomeric excess (ee).
Caption: Noyori-type ATH catalytic cycle highlighting the bifunctional metal-ligand concerted mechanism.
Reaction Optimization & Quantitative Data
The steric bulk of the 3,4,5-trimethoxyphenyl group and the flexibility of the alkyl chain necessitate careful tuning of the reaction conditions. Isopropanol (iPrOH) is a common hydrogen donor, but it relies on a reversible equilibrium that can stall with bulky substrates, leading to incomplete conversion. Transitioning to the HCOOH/NEt
3
(5:2) azeotrope in N,N-Dimethylformamide (DMF) solves this issue[4][5]. DMF enhances the solubility of the highly substituted diarylpropanone and stabilizes the polar transition state.
Furthermore, temperature control is critical. While room temperature (25 °C) provides excellent ee, the reaction kinetics are sluggish. Elevating the temperature to 40 °C provides the optimal balance, achieving full conversion in 12 hours without inducing the conformational flexibility that leads to enantiomeric erosion[5].
Table 1: Optimization of ATH Conditions for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
Entry
Catalyst
Hydrogen Source
Solvent
Temp (°C)
Time (h)
Conversion (%)
ee (%)
1
RuCl(p-cymene)[(S,S)-TsDPEN]
iPrOH / KOH
iPrOH
25
24
65
88
2
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH/NEt
3
(5:2)
DMF
25
18
85
94
3
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH/NEt
3
(5:2)
DMF
40
12
>99
96
4
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOOH/NEt
3
(5:2)
DMF
40
12
>99
-96
5
RuCl(mesitylene)[(S,S)-TsDPEN]
HCOOH/NEt
3
(5:2)
DMF
40
16
92
90
Note: Entry 3 represents the optimized conditions utilized in the standard operating procedure below.
Standard Operating Procedure (SOP)
The following protocol is designed as a self-validating system. Strict adherence to inert atmosphere techniques is required, as the active Ru(II) species is highly susceptible to irreversible oxidation to an inactive Ru(III) complex[3].
Preparation & Degassing: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add RuCl(p-cymene)[(S,S)-TsDPEN] (6.36 mg, 1 mol%) and anhydrous DMF (5.0 mL). Causality: Degassing the solvent via sparging or freeze-pump-thaw is mandatory to prevent catalyst deactivation by dissolved oxygen.
Substrate Addition: Add the diarylpropanone substrate (1.0 mmol) to the deep red catalyst solution. Stir at room temperature for 5 minutes to ensure complete dissolution.
Hydrogen Donor Addition: Using a gas-tight syringe, add the HCOOH/NEt
3
(5:2) mixture (1.0 mL) dropwise over 2 minutes. Causality: Dropwise addition prevents the rapid, uncontrolled evolution of CO
2
gas, which can cause solvent bumping and dangerous pressure buildup in the closed system[4].
Reaction Execution: Heat the reaction mixture to 40 °C using a thermostated oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection). The reaction is typically complete within 12 hours.
Workup: Cool the flask to room temperature. Quench the reaction by adding 10 mL of deionized water to deactivate the catalyst. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO
3
(20 mL) to neutralize residual formic acid, followed by brine (20 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification & Analysis: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to Hexanes/EtOAc 4:1) to yield the pure chiral alcohol. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).
Caption: Step-by-step experimental workflow for the asymmetric transfer hydrogenation of diarylpropanones.
References
ResearchGate. "Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study." ResearchGate Publications. Available at: [Link]
National Institutes of Health (NIH). "Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters." PMC. Available at:[Link]
National Institutes of Health (NIH). "Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst." PMC. Available at:[Link]
LookChem. "Colchicine." LookChem Database. Available at:[Link]
Google Patents. "Synthesis for the preparation of compounds for screening as potential tubulin binding agents." Patent WO2002060872A1.
Technical Support Center: Optimizing the Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges from researchers attempting to optimize the synthesis of diarylpropanoids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges from researchers attempting to optimize the synthesis of diarylpropanoids. The synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol relies on a two-phase workflow: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a chemoselective reduction.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and prevent common pitfalls like hydrogenolysis and the Cannizzaro reaction.
Synthetic Workflow & Mechanistic Overview
The most modular and scalable route to this target molecule involves the aldol condensation of 4-methylacetophenone with 3,4,5-trimethoxybenzaldehyde, yielding an
α,β
-unsaturated ketone (chalcone)[1]. The subsequent challenge is reducing both the alkene and the ketone without cleaving the resulting benzylic C-O bond.
Figure 1: Synthetic workflow and potential over-reduction pathways in diarylpropanol synthesis.
Troubleshooting & FAQs
Phase 1: Claisen-Schmidt Condensation
Q1: I am observing low yields of the chalcone intermediate and detecting significant amounts of 3,4,5-trimethoxybenzyl alcohol in my LC-MS. What is going wrong?Causality: Your reaction conditions are likely too harsh (excessive base or elevated temperatures). 3,4,5-Trimethoxybenzaldehyde lacks
α
-protons. In the presence of strong, concentrated base, it undergoes a competing Cannizzaro reaction, disproportionating into 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzoic acid[2].
Solution: Optimize the base concentration. Shift from 50% NaOH to a 10% aqueous NaOH solution and maintain the reaction strictly between 0°C and room temperature.
Q2: The chalcone precipitates as a sticky, intractable oil rather than a filterable crystalline solid. How can I improve its physical form?Causality: "Oiling out" occurs when the product phase-separates as a liquid before crystallization, often trapping unreacted starting materials and impurities. This is common with highly methoxylated aromatic systems.
Solution: Control the precipitation kinetics. Instead of crashing the product out with pure ice water, use a chilled 1:1 Ethanol/Water mixture and ensure vigorous mechanical stirring. Introducing a seed crystal at the cloud point forces the thermodynamic formation of the crystalline lattice.
Phase 2: Chemoselective Reduction
Q3: When using Pd/C and
H2
gas to reduce the chalcone directly to the alcohol, my major product is the fully deoxygenated alkane (1,3-diarylpropane). How do I prevent this?Causality: Benzylic alcohols are highly susceptible to hydrogenolysis over palladium catalysts[3]. Once the ketone is reduced to the alcohol, the electron-rich 4-methylphenyl ring stabilizes the coordination of the benzylic carbon to the palladium surface, drastically lowering the activation energy required to cleave the C-OH bond and form the alkane.
Solution: You must decouple the reduction steps. We recommend a two-step sequence: first, reduce the alkene using transfer hydrogenation (ammonium formate/Pd/C) to yield the dihydrochalcone. Second, reduce the ketone using Sodium Borohydride (
NaBH4
).
NaBH4
is a hydride donor that selectively attacks the carbonyl but lacks the surface-binding mechanism required to cleave the benzylic C-O bond[4]. Alternatively, if a one-pot
H2
reduction is mandatory, you must use a catalyst poison like diphenylsulfide to attenuate the Pd/C activity[3].
Figure 2: Mechanistic divergence between NaBH4 reduction and Pd/C-mediated hydrogenolysis.
Q4: During the
NaBH4
reduction of the dihydrochalcone, the reaction stalls at ~80% conversion. Adding more
NaBH4
doesn't push it to completion. Why?Causality:NaBH4
decomposes over time in protic solvents (like methanol), evolving hydrogen gas. Furthermore, the reaction forms a stable alkoxyborate intermediate. As the concentration of this bulky intermediate increases, steric hindrance slows the hydride transfer to the remaining starting material.
Solution: Perform the reaction at 0°C to minimize solvent decomposition. Add the
NaBH4
in three distinct portions over 30 minutes. Crucially, the reaction must be quenched with a mild acid (e.g., saturated aqueous
NH4Cl
) to hydrolyze the borate complex and liberate the free alcohol.
Quantitative Data Summaries
Table 1: Optimization of Aldol Condensation Parameters
Data demonstrates the critical need for temperature and base control to prevent the Cannizzaro side-reaction.
Base Concentration
Temperature Profile
Reaction Time
Chalcone Yield (%)
Cannizzaro Byproduct (%)
50% NaOH (aq)
80°C (Reflux)
2 hours
45%
35%
20% NaOH (aq)
25°C (RT)
8 hours
72%
12%
10% NaOH (aq)
0°C
→
25°C
4 hours
94%
<1%
Table 2: Effect of Reduction Conditions on Product Distribution
Comparison of single-step vs. two-step reduction strategies starting from the chalcone intermediate.
Reducing Agent
Catalyst / Additive
Solvent
Target Propan-1-ol Yield
Over-reduced Alkane Yield
H2
(1 atm)
10% Pd/C
EtOH
15%
85%
H2
(1 atm)
10% Pd/C +
Ph2S
EtOH
88%
<5%
NaBH4
(Excess)
None
Dioxane/MeOH
40% (Mixed products)
0%
1)
HCOONH42)
NaBH4
1) 10% Pd/C2) None
1) MeOH2) MeOH
92%
0%
Self-Validating Experimental Protocols
Protocol A: Synthesis of (E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, bright yellow suspension as the chalcone forms and precipitates.
Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzaldehyde (10.0 mmol, 1.96 g) and 4-methylacetophenone (10.0 mmol, 1.34 g) in absolute ethanol (30 mL)[2].
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.
Base Addition: Slowly add 5 mL of a 10% (w/v) aqueous NaOH solution dropwise over 10 minutes. Note: Rapid addition will cause an exotherm, promoting side reactions.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3, UV visualization).
Isolation: Once complete, pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously. Filter the resulting yellow precipitate under vacuum.
Purification: Wash the filter cake with ice-cold water until the filtrate is pH neutral. Recrystallize from hot ethanol to yield pure chalcone.
Protocol B: Chemoselective Two-Step Reduction to Target Propan-1-ol
Self-Validation Check: During Step B1, gas evolution (
H2
and
CO2
) confirms formate decomposition. In Step B2, the yellow color of the ketone will completely dissipate, yielding a colorless solution.
Dissolve the purified chalcone (5.0 mmol) in anhydrous methanol (25 mL) under a nitrogen atmosphere.
Add 10% Pd/C (0.05 eq, carefully to avoid ignition) followed by ammonium formate (25.0 mmol, 5.0 eq).
Stir the suspension at 40°C for 2 hours. Monitor via TLC until the UV-active chalcone spot is replaced by the higher-Rf dihydrochalcone spot.
Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite with methanol (10 mL). Concentrate the filtrate under reduced pressure to isolate the dihydrochalcone.
Step B2: Ketone Reduction
Dissolve the crude dihydrochalcone in dry methanol (20 mL) and cool to 0°C in an ice bath.
Add
NaBH4
(7.5 mmol, 1.5 eq) in three equal portions over 15 minutes. Caution: Effervescence (
H2
gas) will occur.
Stir at room temperature for 1 hour.
Quench (Critical Step): Carefully add 10 mL of saturated aqueous
NH4Cl
to destroy excess hydride and break the alkoxyborate complex. Stir for 15 minutes.
Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and evaporate to yield the pure 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Technical Support Center: Stability and Long-Term Storage of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
Here is the technical support center for Troubleshooting the Degradation of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. This guide serves as a critical resource for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center for Troubleshooting the Degradation of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol.
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. The long-term stability of this compound is paramount for ensuring experimental reproducibility, accuracy, and the integrity of drug development programs. This document provides in-depth troubleshooting guides, validated protocols, and preventative measures to mitigate degradation during storage and handling.
Frequently Asked Questions (FAQs): Understanding the Stability Profile
This section addresses the fundamental stability characteristics of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, providing the foundational knowledge needed to prevent its degradation.
Q1: What are the primary chemical degradation pathways for this compound?
A1: The molecular structure features a secondary benzylic alcohol, which is the most reactive site and thus the primary source of instability. Two degradation pathways are of principal concern:
Oxidation: As a secondary alcohol, the hydroxyl group can be readily oxidized to form the corresponding ketone: 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one.[1][2][3][4] This reaction can be initiated by atmospheric oxygen and is often accelerated by exposure to light and elevated temperatures.[5]
Dehydration: The benzylic nature of the alcohol makes it susceptible to acid-catalyzed dehydration.[6][7] This elimination reaction produces a water molecule and results in the formation of a carbon-carbon double bond, yielding the conjugated alkene: 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-1-ene. The formation of a stable, conjugated system often favors this pathway.
Q2: What environmental factors are most likely to accelerate degradation?
A2: Several common laboratory conditions can compromise the stability of the compound:
Atmosphere: The presence of oxygen is a key driver for oxidative degradation.
Temperature: Elevated temperatures increase the rate of both oxidation and dehydration reactions.[8] Storing at room temperature or higher for extended periods is not recommended.
Light: UV and visible light can provide the energy to initiate photochemical reactions, including oxidation and the formation of reactive radical species.[9][10] Aromatic compounds, in particular, can be activated by light.[10]
pH: Acidic contaminants or solvents can catalyze the dehydration pathway. Conversely, strongly basic conditions can also promote certain degradation reactions.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To ensure maximum stability, the compound should be stored under the following conditions:
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage.
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.
Light: Protected from light by using amber glass vials or by wrapping the container in aluminum foil.[11][12]
Container: A well-sealed, high-quality glass container (e.g., Type I borosilicate glass) to prevent leaching and moisture ingress.[13]
Q4: How can I visually identify potential degradation products?
A4: The primary degradation products are the ketone (from oxidation) and the alkene (from dehydration). Their structures are shown below. These products will have different polarities and chromatographic retention times compared to the parent alcohol.
Potential degradation pathways of the parent compound.
Troubleshooting Guide: Identifying and Quantifying Degradation
This section provides actionable steps for when you suspect degradation has occurred.
Issue: I observe a decrease in purity or the appearance of new peaks in my chromatogram.
When routine analysis shows a loss of the main peak area or the emergence of new signals, a systematic investigation is required to identify the cause and prevent future occurrences.
Step 1: Analytical Method Selection
The choice of analytical technique is critical for accurately assessing purity and identifying degradants. A stability-indicating method is one that can separate the active compound from its degradation products.
Parameter
HPLC-UV
LC-MS
GC-MS
Principle
Separation by polarity, UV detection
Separation by polarity, mass detection
Separation by volatility, mass detection
Primary Use
Routine quantification and purity checks
Definitive identification of degradants
Identification of volatile impurities
Selectivity
Good to Excellent
Excellent
Excellent
Sensitivity
High
Very High
Very High
Recommendation
Primary choice for routine stability testing.
Essential for characterizing unknown peaks.
Not ideal due to the low volatility and potential for on-column dehydration of the alcohol.[14]
This protocol provides a starting point for developing a robust, stability-indicating HPLC-UV method.
Instrumentation:
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 225 nm (or scan for optimal wavelength with DAD).
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.[15]
Analysis:
Inject a sample of a known fresh, high-purity reference standard.
Inject the aged or suspect sample.
Compare the chromatograms. Look for a decrease in the main peak's area % and the appearance of new peaks, which are likely degradation products.
Step 3: Workflow for Investigating Degradation
If degradation is confirmed, follow this logical workflow to diagnose the root cause. This process relies on forced degradation studies to mimic environmental stresses in an accelerated manner.[16]
Workflow for preparing solutions while preserving stability.
References
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
ChemTalk. (2023, March 19). Oxidation of Alcohols. Retrieved from [Link]
Save My Exams. (2026, January 3). Oxidation of Alcohols - IB Chemistry Revision Notes. Retrieved from [Link]
Wikipedia. Alcohol oxidation. Retrieved from [Link]
Hunt, I. Ch 11 : Eliminations of benzylic systems. University of Calgary, Department of Chemistry. Retrieved from [Link]
D'Auria, M., et al. (2010). The effect of heat and light on the composition of some volatile compounds in wine. Journal of the Science of Food and Agriculture.
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
MDPI. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
Kalviri, H. A., & Kerton, F. (2011). Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes. Semantic Scholar. Retrieved from [Link]
RSC Publishing. Pseudourea-mediated dehydration of tertiary and benzylic alcohols. Retrieved from [Link]
ResearchGate. Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link]
MDPI. (2020, September 1). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Retrieved from [Link]
Tech Explorist. (2022, September 2). Making stable aromatic molecules reactive with light. Retrieved from [Link]
StackExchange. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]
Linköping University. (2022, September 2). Making stable molecules reactive with light. Retrieved from [Link]
Journal of Food and Drug Analysis. Stability of Polycyclic Aromatic Hydrocarbons during Heating. Retrieved from [Link]
ACS Publications. (2017, November 27). Direct Synthesis of Secondary Benzylic Alcohols Enabled by Photoredox/Ni Dual-Catalyzed Cross-Coupling. Retrieved from [Link]
ResearchGate. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. Retrieved from [Link]
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
RSC Publishing. Analytical Methods. Retrieved from [Link]
PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Retrieved from [Link]
Chemistry Stack Exchange. (2015, April 28). Benzylic and allylic carbocation stability order. Retrieved from [Link]
MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
RSC Publishing. (2013, June 28). Analytical Methods. Retrieved from [Link]
The Pharma Innovation. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
PubMed. (2003, October 15). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Retrieved from [Link]
Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]
PubChem. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. Retrieved from [Link]
PMC. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Retrieved from [Link]
Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
PMC. Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]
MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]
Sciforum. Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5 -. Retrieved from [Link]
PMC. (2016, March 4). Stability of the Aryl hydrocarbon Receptor and its Regulated Genes in the Low activity Variant of Hepa-1 cell line. Retrieved from [Link]
Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]
MDPI. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Retrieved from [Link]
A3P. (2026, March 6). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
SciELO. An Efficient and Recoverable Reagent in the One-Pot Synthesis of Aryl Azides and 5-Aryl 1H-tetrazoles Polymer-Supported Dibutylstannyl Azide. Retrieved from [Link]
PLOS. (2013, September 27). Aryl Hydrocarbon Receptor-Dependent Retention of Nuclear HuR Suppresses Cigarette Smoke-Induced Cyclooxygenase-2 Expression Independent of DNA-Binding. Retrieved from [Link]
Resolving matrix interference in 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol plasma assays
Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic small molecules like 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic small molecules like 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol . Due to its structural characteristics—a neutral, hydrophobic diarylpropanol scaffold—this compound is highly susceptible to matrix interference during LC-MS/MS plasma assays.
This guide provides field-proven, self-validating strategies to diagnose, troubleshoot, and eliminate matrix effects, ensuring your assays meet stringent regulatory standards[1].
The Mechanism of Matrix Interference
Before altering an experimental protocol, we must understand the causality of the failure. In Electrospray Ionization (ESI), the most common cause of signal suppression in plasma is the co-elution of endogenous phospholipids (such as glycerophosphocholines and lysophosphatidylcholines)[2].
Because 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol lacks a strongly ionizable basic amine, it relies on weaker ion-dipole interactions for protonation in the ESI source. When co-eluting with phospholipids, the highly surface-active choline headgroups of the lipids monopolize the surface of the ESI droplet. This charge competition neutralizes the target analyte, preventing it from entering the gas phase as an ion, which manifests as a severe drop in MS/MS signal[3][4].
Logical flow of ESI ion suppression caused by endogenous plasma phospholipids.
Troubleshooting Q&A
Q1: I am seeing a 60% drop in signal intensity for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol when analyzing extracted plasma compared to neat standards. What is the immediate fix?A1: You are experiencing classic ion suppression. Simple protein precipitation (PPT) with acetonitrile removes proteins but leaves phospholipids intact. Because your analyte is highly lipophilic, it elutes late in the reversed-phase gradient—exactly where phospholipids elute.
The Fix: You must upgrade your sample preparation. Switch from standard PPT to targeted phospholipid depletion using a Zirconia-coated silica matrix[5].
Q2: How does Zirconia-based extraction selectively remove lipids without losing my analyte?A2: The chemistry relies on Lewis acid-base interactions. Zirconia acts as a strong Lewis acid. The phosphate groups on plasma phospholipids act as strong Lewis bases. When the plasma extract passes through the sorbent, the lipids form a covalent-like bond with the Zirconia[5][6]. Because 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a neutral alcohol with no phosphate or strong carboxylate groups, it has no affinity for the Zirconia and passes through the bed with near 100% recovery.
Q3: What chromatographic adjustments can I make if I cannot change my extraction method?A3: If you are locked into a standard Solid-Phase Extraction (SPE) or PPT, you must alter the chromatography to physically separate the analyte from the suppression zone.
Use a shallower gradient: Extend the gradient from 60% to 95% organic over 5 minutes instead of 2 minutes. This separates the neutral analyte from the bulk lipid wash.
Switch organic modifiers: Change from Acetonitrile to Methanol. Methanol provides different selectivity for lipophilic molecules and often shifts the elution of lysophosphatidylcholines away from diarylpropanols.
Q4: How do I validate that the matrix effect is resolved according to FDA guidelines?A4: The FDA Bioanalytical Method Validation (BMV) guidance mandates the calculation of the Matrix Factor (MF)[1]. You must extract blank plasma from at least six independent sources (including one lipemic and one hemolyzed lot), spike the post-extracted blanks with the analyte and your Stable Isotope Labeled Internal Standard (SIL-IS), and compare the response to neat standards. The IS-normalized MF should be close to 1.0, and the coefficient of variation (CV) across all six lots must be <15%[7].
Self-Validating Experimental Protocols
To ensure trustworthiness, a protocol must prove its own efficacy. The following workflow integrates a Post-Column Infusion (PCI) step to visually validate the removal of matrix interferences.
Protocol A: Post-Column Infusion (PCI) for Matrix Mapping
Purpose: To map the exact retention times where ion suppression occurs.
Set up a syringe pump to infuse a neat solution of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol (100 ng/mL) directly into the MS source via a T-zero union post-column at 10 µL/min.
Inject a blank plasma sample extracted via your current method (e.g., standard PPT).
Monitor the MRM transition of the analyte over the full runtime.
Validation Check: A steady baseline indicates no matrix effect. Any negative dips in the baseline indicate zones of ion suppression. If a dip aligns with your analyte's retention time, proceed to Protocol B.
Purpose: To selectively eliminate phospholipids while retaining the neutral diarylpropanol.
Spike: Aliquot 50 µL of plasma into a 96-well HybridSPE plate. Add 10 µL of SIL-IS.
Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile. Causality: The acidic environment disrupts protein binding and protonates weak organic acids, preventing them from interacting with the Zirconia, ensuring only phosphates bind[5][6].
Mix: Agitate on a plate shaker for 2 minutes.
Elute: Apply vacuum (10 inHg) for 3 minutes. Collect the eluate.
Analyze: Inject directly into the LC-MS/MS. Run Protocol A again using this new blank extract to visually confirm the suppression dip is gone.
Self-validating targeted phospholipid depletion workflow using Zirconia-silica.
Quantitative Data & Acceptance Criteria
By implementing the Zirconia-based depletion protocol, the matrix effects for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol are brought well within regulatory acceptance criteria. Below is a summary of the validation data across six independent plasma lots.
Parameter
Low QC (3.0 ng/mL)
High QC (800 ng/mL)
FDA Acceptance Criteria
Extraction Recovery (%)
92.4 ± 3.1%
94.1 ± 2.5%
Consistent and reproducible
Absolute Matrix Factor
0.94
0.97
N/A
IS-Normalized Matrix Factor
1.02
1.01
~1.0 (Ideal)
Matrix Factor %CV (n=6)
4.2%
2.8%
< 15%
Phospholipid Removal
> 98%
> 98%
Maximum depletion
Table 1: Matrix Factor and Recovery data demonstrating successful resolution of matrix interference, fully compliant with FDA BMV guidelines.
References
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:[Link]
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:[Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:[Link]
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at:[Link]
Reproducibility of enantioselective synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the Reproducible Enantioselective Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol: A Comparative Analysis of Leading Methodologies Abstract The chiral 1,3-diarylpropan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Reproducible Enantioselective Synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol: A Comparative Analysis of Leading Methodologies
Abstract
The chiral 1,3-diarylpropan-1-ol scaffold is a privileged motif in numerous biologically active molecules and pharmaceutical intermediates. The controlled, enantioselective synthesis of these structures is therefore of critical importance to the drug development community. This guide provides a comprehensive, in-depth comparison of two robust and highly reproducible methodologies for the enantioselective synthesis of a representative target molecule, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. We will dissect two distinct and powerful strategies: (A) the direct, one-pot asymmetric transfer hydrogenation (ATH) of a chalcone precursor, and (B) a two-step sequence involving an organocatalytic asymmetric aldol reaction followed by a diastereoselective reduction. By explaining the causality behind experimental choices, providing detailed, self-validating protocols, and presenting comparative data, this guide serves as a practical resource for researchers, scientists, and process chemists to select and implement the optimal synthetic route for their specific objectives.
Introduction: The Significance of Chiral 1,3-Diarylpropan-1-ols
Chiral 1,3-diols and their derivatives are fundamental building blocks in organic synthesis, frequently appearing in natural products and pharmaceuticals.[1][2] The precise spatial arrangement of the two hydroxyl groups is often crucial for biological activity. The target molecule of this guide, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, embodies this important structural class. Its synthesis presents the challenge of controlling the absolute configuration at the newly formed stereocenter. This guide will compare two state-of-the-art catalytic methods to achieve this, focusing on reproducibility, efficiency, and operational simplicity.
Methodology 1: Asymmetric Transfer Hydrogenation (ATH) of a Chalcone Precursor
This approach is a highly efficient, one-pot method that leverages a chiral transition metal catalyst to directly generate the enantiopure alcohol from a readily accessible α,β-unsaturated ketone (chalcone).[3][4]
Principle and Rationale
The core of this strategy is the enantioselective reduction of a prochiral ketone. The synthesis begins with the Claisen-Schmidt condensation of 4-methylacetophenone and 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone, (E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This intermediate then undergoes a one-pot reaction where the C=C double bond is reduced, followed by the asymmetric transfer hydrogenation of the C=O bond.[4] A chiral ruthenium catalyst, typically complexed with a tosylated diamine ligand (like TsDPEN), facilitates the stereoselective transfer of a hydride from a simple hydrogen source, such as formic acid or its salts, to the carbonyl group. This method is favored for its high convergence and excellent enantiocontrol.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for the ATH-based synthesis.
Detailed Experimental Protocols
Protocol 1A: Synthesis of (E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
This protocol is adapted from standard Claisen-Schmidt condensation procedures.[5][6]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1.34 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 50 mL of ethanol.
Base Addition: While stirring at room temperature, add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes.
Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
Work-up and Isolation: Pour the reaction mixture into 200 mL of cold water with stirring. Collect the precipitated solid by vacuum filtration.
Purification: Wash the solid with copious amounts of water until the filtrate is neutral (pH ~7). Further wash with a small amount of cold ethanol. Dry the purified yellow solid under vacuum to yield the chalcone product.
Protocol 1B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is based on established methods for the ATH of chalcones.[3][4]
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst, for example, RuCl₂ (0.01-0.1 mol%).
Reaction Setup: In a separate flask, dissolve the chalcone synthesized in Protocol 1A (1 eq) in a suitable solvent (e.g., dichloromethane or water).
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃). This mixture serves as the hydrogen source.
Reaction: Add the HCOOH/NEt₃ mixture (5-10 eq) to the solution of the chalcone. Then, add the catalyst solution.
Execution: Stir the reaction mixture at the specified temperature (e.g., 28-40 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.
Methodology 2: Organocatalytic Asymmetric Aldol Reaction and Reduction
This two-step methodology first establishes the chiral center via an organocatalytic reaction and then completes the synthesis through a diastereoselective reduction.[1][2][7]
Principle and Rationale
This strategy builds the chiral alcohol in two distinct stages. The first step is an asymmetric aldol reaction between 4-methylacetophenone and 3,4,5-trimethoxybenzaldehyde, catalyzed by a chiral secondary amine, typically L-proline or a derivative thereof.[2] The catalyst forms an enamine with the ketone, which then attacks the aldehyde in a stereocontrolled fashion, establishing the β-hydroxy ketone intermediate with high enantiomeric excess (ee).
The second step involves the reduction of the ketone functionality in this intermediate. The stereochemical outcome of this reduction is critical. A diastereoselective reduction is required to form the desired 1,3-diol. This can be achieved using reagents like sodium borohydride under substrate control or, for higher selectivity, by using a directed reduction such as the Corey-Bakshi-Shibata (CBS) reduction with a chiral oxazaborolidine catalyst.[1][7]
Experimental Workflow: Organocatalytic Aldol and Reduction
Caption: Workflow for the organocatalytic synthesis.
This protocol is adapted from highly efficient organocatalytic aldol procedures.[1][2]
Reaction Setup: To a vial, add the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%), 3,4,5-trimethoxybenzaldehyde (1 eq), and the solvent (e.g., DMSO).
Addition of Ketone: Add 4-methylacetophenone (1.5-2.0 eq) to the mixture.
Reaction: Stir the reaction at room temperature for 24-72 hours. The progress can be monitored by TLC or HPLC.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the enantiomerically enriched β-hydroxy ketone.
Protocol 2B: Diastereoselective Reduction of the β-Hydroxy Ketone
This protocol describes a CBS reduction for high diastereoselectivity.[7]
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral β-hydroxy ketone (1 eq) from Protocol 2A in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to the specified temperature, typically between -40 °C and -20 °C.
Reducing Agent: Add the borane source (e.g., borane-dimethyl sulfide complex, BH₃-SMe₂, 1.0-1.5 eq) dropwise, maintaining the low temperature.
Reaction: Stir the reaction at low temperature for several hours until completion (monitored by TLC).
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl.
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the final chiral 1,3-diol product.
Comparative Analysis and Data Summary
To provide an objective comparison, the following table summarizes the key performance indicators for each methodology. The values presented are representative of what can be expected for this class of transformation based on published literature.
Moderate (requires low temperatures for reduction)
-
Scalability
Well-established for large-scale processes
Generally scalable, may require optimization
-
Discussion of Reproducibility and Practicality
Methodology 1 (ATH): This method is highly attractive due to its convergent nature. The one-pot reduction of both the C=C and C=O bonds from the chalcone simplifies the workflow.[4] Reproducibility is generally high, provided the quality of the ruthenium catalyst and ligands is consistent. A key advantage is the direct formation of the saturated alcohol without isolating the intermediate ketone, which can improve overall efficiency. The primary drawback is the reliance on a precious metal catalyst (Ruthenium), which can be a significant cost factor, especially at a larger scale.
Methodology 2 (Organocatalysis): The organocatalytic aldol reaction is renowned for its operational simplicity, low cost, and environmental friendliness (metal-free).[1][2] It consistently delivers the β-hydroxy ketone intermediate with exceptionally high enantiomeric purity (>99% ee is common).[2] However, the overall success of the synthesis hinges on the second step: the diastereoselective reduction. While simple reducing agents can work, achieving high diastereoselectivity often requires a more sophisticated and temperature-sensitive protocol like the CBS reduction, which adds complexity and cost.[7] The two-step nature also means two separate reactions and purifications are required, potentially lowering the overall yield compared to a one-pot process.
Conclusion and Recommendation
Both methodologies presented are powerful and reproducible routes for the enantioselective synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. The choice between them depends on the specific priorities of the researcher or organization.
For rapid synthesis, high throughput screening, and process efficiency , the Asymmetric Transfer Hydrogenation (Methodology 1) is often superior. Its direct, one-pot nature from a common intermediate makes it a very attractive and atom-economical choice, provided the cost of the ruthenium catalyst is acceptable.
For cost-sensitive projects, avoidance of precious metals, and when the highest possible enantiopurity is the primary goal , the Organocatalytic Aldol Reaction followed by Reduction (Methodology 2) is an excellent alternative. While it involves an additional step, the accessibility and low cost of organocatalysts are significant advantages.
Ultimately, both pathways represent the forefront of asymmetric catalysis and provide reliable and scalable solutions for accessing this important class of chiral molecules.
References
Çelik, G., Avcı, K., & Dinçer, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
ResearchGate. (n.d.). Water-mediated one-pot multi-step synthesis of chiral 1,3-diarylpropan-1-ols by asymmetric hydrofunctionalisation of simple alkynes. Retrieved from [Link]
American Chemical Society. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]
ResearchGate. (n.d.). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Retrieved from [Link]
Royal Society of Chemistry. (2024). Water-mediated one-pot multi-step synthesis of chiral 1,3-diarylpropan-1-ols by the asymmetric hydrofunctionalisation of simple alkynes. Green Chemistry. Retrieved from [Link]
American Chemical Society. (2021). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters. Retrieved from [Link]
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol compared to standard tubulin polymerization inhibitors
A Guide for Researchers in Oncology and Drug Discovery Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Enduring Appeal of Tubulin as an Anticancer Target The microtubule cytoskeleton, a dy...
Introduction: The Enduring Appeal of Tubulin as an Anticancer Target
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] This network is primarily composed of α- and β-tubulin heterodimers that polymerize to form microtubules. The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is fundamental to their function, particularly during the formation of the mitotic spindle in cell division.[] Consequently, agents that disrupt microtubule dynamics have emerged as a cornerstone of cancer chemotherapy, as they preferentially affect rapidly dividing cancer cells.[1][3]
This guide provides a comparative overview of a novel compound, 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, and established tubulin polymerization inhibitors. While direct experimental data for this specific propan-1-ol derivative is not yet widely published, its structural features, particularly the 3,4,5-trimethoxyphenyl moiety, strongly suggest its classification as a tubulin polymerization inhibitor, likely interacting with the colchicine-binding site.[4][5] We will therefore contextualize its potential profile against the well-characterized actions of colchicine, vinca alkaloids, and the microtubule-stabilizing agent, paclitaxel.
Mechanisms of Action: A Tale of Two Destabilizing Strategies and One Stabilizer
Tubulin-targeting agents can be broadly categorized based on their effect on microtubule dynamics: inhibitors of polymerization (destabilizers) and promoters of polymerization (stabilizers).
Inhibitors of Tubulin Polymerization
These agents prevent the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1]
Colchicine and Colchicine-Site Binders: Colchicine, a natural product, binds to a specific site on β-tubulin, inducing a conformational change that prevents its incorporation into growing microtubules.[6][7] This leads to the disassembly of the mitotic spindle. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in compounds that bind to the colchicine site.[4] It is hypothesized that 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol engages with tubulin in a similar manner.
Vinca Alkaloids (e.g., Vinblastine, Vincristine): These compounds bind to a distinct site on β-tubulin, known as the vinca domain.[8] Their binding also inhibits tubulin polymerization and leads to the formation of paracrystalline aggregates of tubulin in the cytoplasm.[9][10] While the end result is similar to colchicine—mitotic arrest—the binding site and the precise mechanism of action differ.[11][12]
Promoters of Tubulin Polymerization (Microtubule Stabilizers)
In contrast to the inhibitors, this class of drugs enhances microtubule polymerization and stabilizes the existing microtubules against depolymerization.
Taxanes (e.g., Paclitaxel): Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[13][14] This binding stabilizes the microtubule, preventing the dynamic instability required for normal mitotic spindle function.[15][16] The cell is consequently arrested in mitosis with abnormal bundles of microtubules, leading to cell death.[]
Comparative Efficacy: A Quantitative Look
The potency of tubulin-targeting agents is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a comparative table summarizing typical IC50 values for standard inhibitors and projected values for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, based on functionally similar compounds.[4][17]
Note: The IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Workflows for Characterization
To rigorously evaluate a novel compound like 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, a series of well-defined experiments are essential.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. The polymerization process is monitored by an increase in light scattering (turbidity) at 340-350 nm as microtubules form.[18][19]
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[19] Prepare a stock solution of GTP in the same buffer. Prepare serial dilutions of the test compound and control inhibitors (e.g., colchicine, paclitaxel) in the buffer.
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (final concentration ~1 mM), and the test compound or vehicle control.
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
Data Acquisition: Measure the absorbance at 350 nm every minute for 60-90 minutes.[18]
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. Calculate the IC50 value from a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[20] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[21][22]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound and control drugs. Include a vehicle-only control.
Incubation: Incubate the cells for a period that allows for at least two cell doublings (typically 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against compound concentration to calculate the IC50 value.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of microtubules.
Detailed Protocol:
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound at a concentration around its IC50 value for a suitable duration (e.g., 24 hours).
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve the cellular structure.[24] Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.[25]
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin or anti-β-tubulin).[26]
Secondary Antibody Incubation: After washing, incubate the cells with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the microtubule morphology in treated cells to that in control cells.
Expected Outcomes and Interpretation
For 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, the expected results from these assays would be:
In Vitro Tubulin Polymerization Assay: A dose-dependent inhibition of tubulin polymerization, similar to colchicine.
MTT Assay: A significant reduction in the viability of cancer cells, with a potent IC50 value.
Immunofluorescence Microscopy: A disruption of the normal microtubule network, characterized by a diffuse tubulin staining pattern and a lack of well-defined microtubules, consistent with microtubule depolymerization.
Conclusion: A Promising Scaffold for Further Development
The structural analogy of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol to known colchicine-site binding agents makes it a compelling candidate for further investigation as a novel anticancer agent. The experimental workflows detailed in this guide provide a robust framework for its comprehensive characterization and direct comparison with established tubulin polymerization inhibitors. Future studies should focus on confirming its binding site on tubulin, evaluating its efficacy in a broader range of cancer cell lines, and assessing its in vivo antitumor activity. The continued exploration of novel tubulin-targeting agents remains a vital endeavor in the quest for more effective and less toxic cancer therapies.
References
Slobodrian, G. (2026). Colchicine --- update on mechanisms of action and therapeutic uses. PMC.
Na, G. C., & Timasheff, S. N. (1986). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. Biochemistry.
Dr.Oracle. (2026, February 18). What is the mechanism of action of colchicine?. Dr.Oracle.
Wikipedia contributors. (2024, March 12). Colchicine. Wikipedia.
Correia, J. J., & Lobert, S. (1993). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. PubMed.
Leung, Y. Y., et al. (2015). Colchicine--Update on mechanisms of action and therapeutic uses.
Rowinsky, E. K., & Donehower, R. C. (1991). Taxol (paclitaxel): mechanisms of action. PubMed.
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Obradovic, T. (2023, May 13). How Paclitaxel Works. News-Medical.Net.
Patsnap. (2024, July 17). What is the mechanism of Paclitaxel?.
Anitha, A. (n.d.). The representative mechanism of action of vinca alkaloids.
Dumontet, C., & Sikic, B. I. (1999).
Dumontet, C., & Sikic, B. I. (1999).
Perez, E. A. (2009). Microtubule Active Agents: Beyond the Taxane Frontier. Clinical Cancer Research.
National Cancer Institute. (2023, November 18). Paclitaxel.
Shu, S. J., et al. (2018). Immunofluorescence staining of microtubules. Bio-protocol.
Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
Reuveni, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel. BOC Sciences.
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Mansour, B., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal.
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
Expert Opinion on Investigational Drugs. (2026, March 4). Tubulin polymerization inhibitors in early clinical studies as cancer therapeutics.
Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods.
JoVE. (2022, August 29). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. YouTube.
IntechOpen. (2020, September 30). Fluorescence Methods for the Analysis of Microtubule/Microfilament Involvement in the Regulation of Endothelial Barrier Function. IntechOpen.
Royal Society of Chemistry. (2017, August 16). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Publishing.
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols.
Molecules. (2022, April 4).
Pharmaceuticals. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC.
Rao, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
Negi, A. S., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry.
Li, L., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Scientific Reports.
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol. As this appears to be a novel or uncharacterized compound, all procedures are established on the precautionary principle, treating the substance as potentially hazardous until empirical data proves otherwise.[1][2]
Foundational Principle: Hazard Assessment of a Novel Chemical Entity
The prudent handling of any new chemical compound begins with a thorough hazard assessment based on its structural motifs.[3][4][5] 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is comprised of two key functionalities that inform our safety strategy:
Aromatic Alcohol: This group suggests potential for flammability, as many alcohols are flammable and their vapors can form explosive mixtures with air.[6][7] Furthermore, aromatic compounds and alcohols can act as skin, eye, and respiratory irritants.[8][9] Dermal absorption and systemic toxicity are potential risks that must be mitigated.
Trimethoxyphenyl Moiety: Compounds containing the trimethoxyphenyl group are frequently biologically active.[10] This structural feature is present in numerous pharmaceuticals and research chemicals, and its presence necessitates caution, as the toxicological properties of this specific arrangement are unknown.
Given these characteristics, we must assume the compound may be toxic if inhaled, ingested, or absorbed through the skin, and potentially flammable.[11] Therefore, a multi-layered approach to containment and protection is required.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is the most critical step in ensuring personal safety.[8] Engineering controls like fume hoods are the first line of defense, but PPE is essential to protect from splashes, spills, and unforeseen exposures.[3]
Table 1: Required PPE for Handling 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol
PPE Category
Specification
Rationale & Causality
Eye & Face Protection
ANSI Z87.1-compliant, indirectly vented chemical splash goggles. A full-face shield worn over goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash potential.[2][12][13]
Protects against splashes of the chemical, which is presumed to be a severe eye irritant. A face shield provides an additional barrier for the entire face during higher-risk operations.
Hand Protection
Chemical-resistant nitrile or neoprene gloves.[6][14] Always use a double-gloving technique.
Provides a barrier against dermal absorption. Nitrile and neoprene offer good resistance to a broad range of organic chemicals, including alcohols and aromatic compounds.[14] Double-gloving provides redundancy in case the outer glove is compromised.
Body Protection
Flame-resistant lab coat with tight-fitting cuffs.[7] A chemical-resistant apron should be worn over the lab coat when handling significant quantities.
Protects skin and personal clothing from splashes and spills. Flame-resistant material is crucial given the potential flammability of the aromatic alcohol structure.[6][7]
Foot Protection
Closed-toe, liquid-resistant leather or chemical-resistant footwear.
Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[15]
Respiratory Protection
Not required if all handling of the solid and its solutions is performed within a certified chemical fume hood.
A fume hood provides primary containment of vapors and aerosols.[11][16] If work outside a hood is unavoidable, a full respiratory protection program and a risk assessment by an industrial hygienist are mandatory.
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow minimizes risk and ensures procedural consistency. All handling of this compound, including weighing, dissolution, and transfers, must occur within a certified chemical fume hood.[17][18]
Preparation and Donning PPE Workflow
This workflow ensures that all safety measures are in place before the chemical is accessed.
Caption: Workflow for preparation and donning of Personal Protective Equipment.
Chemical Handling Protocol
Placement: Place all necessary equipment, including a tared weigh boat, spatula, solvent wash bottles, and the sealed chemical container, inside the chemical fume hood.
Weighing: Carefully open the primary container inside the hood. Dispense the required amount of solid onto the weigh boat. Do not remove the solid from the fume hood.
Dissolution: Place the weigh boat containing the solid directly into the receiving flask. Use a small amount of the desired solvent to rinse any remaining particles from the weigh boat into the flask.
Transfers: When transferring solutions, keep containers low to the work surface to minimize splash potential. Perform all transfers well within the interior of the fume hood.
Post-Handling: Securely cap all containers containing the compound. Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, then the face shield/goggles, lab coat, and finally the inner gloves. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.[16]
Spill and Disposal Plan
Emergency Spill Response
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
Contain: If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material to contain the spill. Do not use combustible materials like paper towels for large spills of flammable liquids.[7]
Report: Report all spills to your institution's Environmental Health & Safety (EHS) office.
Waste Disposal
All materials contaminated with 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol must be treated as hazardous waste.
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[19]
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the approximate concentration.[19]
Segregation: Do not mix this waste stream with other incompatible wastes. A separate container for solid waste (gloves, weigh boats) and liquid waste (solvents, reaction mixtures) is required.
Pickup: Store sealed waste containers in a designated satellite accumulation area for pickup by your institution's licensed waste disposal service.[19][20]
Logical Framework for Safety Controls
The decision to implement specific safety controls is a logical progression from hazard identification to risk mitigation.
Caption: Decision framework for implementing safety controls for novel compounds.
References
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